Patridoid II
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H34O8 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(1S,3S,5R,7aR)-7-(hydroxymethyl)-3,5-dimethoxy-1-(3-methylbutanoyloxy)-1,3,5,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C22H34O8/c1-12(2)7-17(24)28-11-15-20-16(26-5)9-14(10-23)19(20)22(30-21(15)27-6)29-18(25)8-13(3)4/h9,12-13,16,19,21-23H,7-8,10-11H2,1-6H3/t16-,19-,21+,22-/m1/s1 |
InChI Key |
LERLQQKAXDNEKW-ZKMOHVOUSA-N |
Isomeric SMILES |
CC(C)CC(=O)OCC1=C2[C@@H](C=C([C@H]2[C@@H](O[C@@H]1OC)OC(=O)CC(C)C)CO)OC |
Canonical SMILES |
CC(C)CC(=O)OCC1=C2C(C=C(C2C(OC1OC)OC(=O)CC(C)C)CO)OC |
Synonyms |
patridoid II |
Origin of Product |
United States |
Methodologies for Isolation and Purification of Patridoid Ii
Selection and Pre-processing of Biological Source Material for Patridoid II
This compound is naturally found in plants of the Patrinia genus, which belongs to the Valerianaceae family. scispace.comnih.govnih.gov Specific species from which this compound has been isolated include Patrinia saniculaefolia and Patrinia scabiosaefolia. scispace.comnih.gov These perennial plants are typically found in mountainous regions and fields across Korea, Japan, and China. scispace.com For the isolation of this compound, the whole plant or specific parts like the roots can be utilized. scispace.comnih.gov
The initial and critical step in the isolation process is the proper preparation of the plant material. nih.gov This pre-processing stage is fundamental for maximizing the efficiency of subsequent extraction steps. nih.gov The collected plant material, whether it be the whole plant or just the roots, is typically dried. Common methods for drying plant material include air drying in the shade at room temperature (15-25 °C) or more controlled methods like convection drying. nih.govscielo.br The goal of drying is to reduce the water content, which can interfere with extraction efficiency and potentially lead to the degradation of thermolabile compounds. nih.govscielo.br Following drying, the plant material is ground into a coarse powder. mdpi.com This step increases the surface area of the plant material, facilitating better contact with the extraction solvent and thereby enhancing the release of the desired phytochemicals. mdpi.com
| Plant Source | Part Used | Geographical Distribution |
| Patrinia saniculaefolia | Whole plant | Korea, Japan, China |
| Patrinia scabiosaefolia | Roots, Aerial parts | Korea, Japan, China |
Extraction Techniques and Their Theoretical Foundations
The extraction of this compound from the pre-processed plant material involves separating the compound from the solid plant matrix. This is typically achieved using liquid solvents, with the choice of solvent and extraction technique being critical for maximizing the yield and purity of the target compound.
Solvent Extraction (Liquid-Liquid, Solid-Liquid) Principles and Optimization
Solid-liquid extraction is the primary method used for obtaining this compound from its plant source. organomation.com This technique operates on the principle of dissolving the target compound from the solid plant material into a liquid solvent. organomation.com The choice of solvent is crucial and is based on the polarity of the target compound. mdpi.com For iridoids like this compound, polar solvents such as methanol (B129727) and ethanol (B145695) are commonly employed due to their ability to efficiently dissolve these compounds. scispace.comresearchgate.net
A widely used method is maceration, where the powdered plant material is soaked in a solvent, such as methanol, for an extended period, often with periodic agitation. nih.govoleumdietetica.es This allows the solvent to penetrate the plant cells and dissolve the desired compounds. nih.gov Another common technique is reflux extraction, where the plant material is boiled with the solvent. scispace.com The solvent vapors are condensed and returned to the extraction vessel, ensuring continuous extraction at an elevated temperature. scispace.com
After the initial extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubilities in two immiscible liquids. organomation.com For instance, the crude methanol extract can be suspended in water and then sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. scispace.com This process separates the components of the crude extract into different fractions based on their polarity, with this compound typically being found in the moderately polar fractions. scispace.com
| Extraction Method | Solvent(s) | Key Principle |
| Maceration | Methanol, Ethanol | Soaking plant material in a solvent at room temperature to dissolve target compounds. nih.govoleumdietetica.es |
| Reflux Extraction | Methanol | Continuous boiling of the solvent with the plant material to enhance extraction efficiency. scispace.com |
| Liquid-Liquid Partitioning | Dichloromethane, Ethyl acetate, n-Butanol, Water | Separation of compounds based on their differential solubility in immiscible liquid phases. scispace.comorganomation.com |
Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) Methodologies
More advanced and environmentally friendly extraction techniques like Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) are also applicable for the extraction of iridoids. nih.gov
Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.commdpi.com When a substance is heated and pressurized above its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. mdpi.com Supercritical CO2 has high diffusivity and low viscosity, allowing it to penetrate the plant matrix effectively. researchgate.net The solvating power of supercritical CO2 can be tuned by altering the pressure and temperature, allowing for selective extraction. mdpi.com For the extraction of moderately polar iridoids, a modifier such as ethanol is often added to the supercritical CO2 to increase its polarity and enhance extraction efficiency. researchgate.net
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50-200 °C) and pressures (10-15 MPa). mdpi.commdpi.comnih.govagroparistech.fr These conditions keep the solvent in a liquid state above its normal boiling point. mdpi.comnih.gov The high temperature increases the solubility and diffusion rate of the analytes, while the high pressure forces the solvent into the pores of the plant material, resulting in a more efficient and faster extraction compared to traditional methods. mdpi.commdpi.comepa.gov
| Advanced Extraction Technique | Principle | Advantages |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the solvent. mdpi.commdpi.com | Environmentally friendly, tunable selectivity. mdpi.comresearchgate.net |
| Pressurized Liquid Extraction (PLE) | Employs solvents at high temperatures and pressures. mdpi.commdpi.comnih.govagroparistech.fr | Faster extraction, reduced solvent consumption. mdpi.comepa.gov |
Chromatographic Separation Techniques for this compound Purification
Following extraction, the resulting crude extract contains a mixture of various compounds. To isolate this compound in its pure form, chromatographic techniques are indispensable. nih.gov These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase. chromtech.com
Column Chromatography (Silica Gel, Reverse-Phase) Theoretical Frameworks
Column chromatography is a fundamental purification technique used in the isolation of this compound. priyamstudycentre.comlibretexts.org It involves packing a solid adsorbent, the stationary phase, into a column. chemistryviews.org The crude extract is loaded onto the top of the column, and a liquid solvent, the mobile phase, is passed through the column. libretexts.org
Normal-Phase Chromatography: In this mode, a polar stationary phase, such as silica (B1680970) gel or alumina, is used. priyamstudycentre.comchemistryviews.org A non-polar to moderately polar mobile phase is employed. Compounds separate based on their polarity, with less polar compounds eluting first and more polar compounds being retained longer on the polar stationary phase. chemistryviews.org For the purification of this compound, silica gel column chromatography is a common step. scispace.com A gradient elution system, starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) and methanol), is often used to effectively separate the components. scispace.com
Reverse-Phase Chromatography: This technique uses a non-polar stationary phase, such as C18-bonded silica (Lichroprep RP-18), and a polar mobile phase (e.g., a mixture of methanol and water). scispace.com In reverse-phase chromatography, non-polar compounds are retained more strongly, while polar compounds elute earlier. This method is highly effective for the final purification steps of moderately polar compounds like this compound. scispace.com Other stationary phases like MCI gel CHP 20P have also been utilized. scispace.com
| Column Chromatography Type | Stationary Phase | Mobile Phase | Elution Order |
| Normal-Phase | Polar (e.g., Silica Gel) | Non-polar to moderately polar | Less polar compounds elute first |
| Reverse-Phase | Non-polar (e.g., C18) | Polar (e.g., Methanol/Water) | More polar compounds elute first |
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the final purification and quantification of this compound. tpcj.orgpnrjournal.com It is a highly improved form of column chromatography where the mobile phase is forced through the column under high pressure, leading to higher resolution and faster separation times. tpcj.org
The development of an HPLC method involves the careful selection of several parameters to achieve optimal separation. medwinpublishers.com These include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength. tpcj.org
For this compound, a reverse-phase HPLC method is typically employed. japsonline.com The optimization process involves adjusting the mobile phase composition (e.g., the ratio of methanol or acetonitrile (B52724) to water) and the pH to achieve good peak shape and resolution. medwinpublishers.com A gradient elution, where the mobile phase composition is changed over time, is often used to separate complex mixtures. sigmaaldrich.com The detection of this compound is usually carried out using a UV detector, as iridoids typically exhibit UV absorbance. nih.gov The optimization aims to achieve a stable baseline, good resolution between peaks, and a short run time. japsonline.com
Analytical and Preparative HPLC Principles and Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of natural products, including iridoids like this compound. The methodology is bifurcated into analytical and preparative applications, distinguished primarily by their scale and objective.
Analytical HPLC is employed for the qualitative and quantitative analysis of this compound in crude extracts or fractions. Its primary goal is to achieve high resolution to separate complex mixtures, identify constituents, and determine their purity. This is accomplished using columns with small internal diameters (typically 2.1-4.6 mm) and fine particle sizes (≤5 µm), which generate high efficiency and sharp peaks. The data from analytical HPLC, such as retention time and peak area, are crucial for monitoring the progress of purification and for developing methods to be scaled up for preparative purposes.
Preparative HPLC is utilized for the isolation of pure this compound in quantities sufficient for structural elucidation, biological assays, or as a reference standard. The main objective is to maximize throughput and yield while maintaining adequate resolution. This involves using larger columns (typically >10 mm internal diameter), larger particle sizes (≥5 µm) to reduce backpressure, and higher flow rates. The sample load is significantly higher than in analytical HPLC. nih.gov Fractions are collected as they elute from the column, and those containing the target compound are combined and concentrated.
The separation principle for both analytical and preparative HPLC in the context of this compound typically relies on reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile. inacom.nlknauer.net Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer. Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. knauer.net
In studies on the Patrinia genus, semi-preparative HPLC has been instrumental in isolating various iridoids. For instance, the purification of iridoids from Patrinia scabiosaefolia involved semi-preparative HPLC with methanol-water mobile phases. rsc.orgfrontiersin.org These established methods provide a strong foundation for the targeted isolation of this compound.
The table below summarizes typical parameters that would be applied in the analytical and preparative HPLC of this compound, based on established methods for related compounds. nih.govrsc.orgfrontiersin.org
Table 1: Representative HPLC Parameters for this compound Analysis and Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Objective | Purity assessment, quantification | Isolation of pure compound |
| Column I.D. | 2.1 - 4.6 mm | >10 mm |
| Stationary Phase | Reversed-Phase C18, ≤5 µm | Reversed-Phase C18, ≥5 µm |
| Mobile Phase | Acetonitrile/Methanol and Water | Acetonitrile/Methanol and Water |
| Elution Mode | Gradient or Isocratic | Primarily Gradient |
| Flow Rate | 0.2 - 1.5 mL/min | >5 mL/min |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Detection | UV, Mass Spectrometry (MS) | Primarily UV |
Chiral HPLC for Enantiomeric Separation of this compound
Chirality is a key feature of many natural products, and enantiomers of a compound can exhibit significantly different biological activities. Iridoids, including potentially this compound, possess multiple stereocenters, giving rise to the possibility of stereoisomers. Chiral HPLC is the premier technique for the analytical and preparative-scale separation of enantiomers. csfarmacie.cz
The fundamental principle of chiral HPLC is the use of a Chiral Stationary Phase (CSP). phenomenex.com A CSP creates a chiral environment within the column, enabling differential interactions with the enantiomers of an analyte. phenomenex.comsepscience.com This separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. csfarmacie.cz The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. phenomenex.com
Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, macrocyclic antibiotics, and Pirkle-type phases. phenomenex.com Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds. rsc.org The separation can be performed in either normal-phase (using solvents like hexane/isopropanol) or reversed-phase modes, depending on the specific CSP and analyte. phenomenex.com
While the specific enantiomeric separation of this compound has not been detailed in the available literature, chiral HPLC remains the most appropriate and powerful methodology for this purpose. If a synthetic or isolated sample of this compound were found to be a racemic mixture, a screening of various chiral columns and mobile phase conditions would be the standard approach to develop a separation method. The goal would be to find a CSP that provides sufficient selectivity (α > 1) and resolution (Rs ≥ 1.5) between the enantiomers. This would allow for the isolation of each pure enantiomer to investigate their individual stereospecific properties.
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a high-resolution separation technique primarily suited for volatile and thermally stable compounds. Iridoids like this compound are typically non-volatile due to their polarity and hydroxyl groups, making them unsuitable for direct GC analysis. However, GC can be effectively used for their analysis following a chemical derivatization step. vup.skjfda-online.com
Derivatization modifies the analyte to increase its volatility and thermal stability, making it "GC-amenable". This process involves reacting the polar functional groups (such as hydroxyls and carboxylic acids) with a specific reagent to form less polar, more volatile derivatives. jfda-online.com For iridoids, the most common derivatization technique is silylation. vup.sk
In silylation, active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this purpose. vup.sk The resulting TMS-ether derivatives of this compound would be significantly more volatile and could be analyzed by GC.
The derivatized sample is injected into the GC, where it is vaporized and separated in a column containing a stationary phase. Separation occurs based on the boiling points of the derivatives and their interactions with the stationary phase. Detection is often performed using a Flame Ionization Detector (FID) or, for more definitive structural information, a Mass Spectrometer (GC-MS). vup.sk
Research on the GC analysis of related glycosidic natural products highlights that the derivatization conditions (reagent, temperature, and time) must be carefully optimized to ensure the reaction goes to completion without causing degradation of the analyte. researchgate.net For instance, high-temperature GC-MS (HTGC-MS) has been successfully applied for the simultaneous identification of iridoid glycosides and flavonoids after derivatization. vup.skresearchgate.net This approach demonstrates the viability of GC-MS for the analysis of complex iridoids like this compound, provided a suitable derivatization protocol is established.
Table 2: General Procedure for GC Analysis of this compound
| Step | Description | Details |
|---|---|---|
| 1. Derivatization | Convert non-volatile this compound into a volatile derivative. | Reaction with a silylating agent (e.g., BSTFA + 1% TMCS) to form TMS ethers. Requires optimization of temperature and reaction time. |
| 2. Injection | Introduce the derivatized sample into the GC system. | A small volume of the reaction mixture is injected into a heated inlet where it is vaporized. |
| 3. Separation | Separate the derivatives in a capillary column. | Separation is based on boiling point and polarity on a suitable stationary phase (e.g., nonpolar or mid-polar). A temperature program is typically used. |
| 4. Detection | Detect the eluting compounds. | Mass Spectrometry (MS) provides both detection and structural information for identification. Flame Ionization Detection (FID) is used for quantification. |
Advanced Chromatographic Modalities (e.g., Countercurrent Chromatography, Flash Chromatography)
Beyond standard column chromatography and HPLC, advanced modalities like Flash Chromatography and Countercurrent Chromatography (CCC) offer efficient strategies for the purification of this compound.
Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, speeding up the separation. It is a workhorse technique for the initial fractionation of crude plant extracts and for purifying multi-gram quantities of material. The initial isolation steps for iridoids from Patrinia species often involve silica gel column chromatography, which is a form of flash chromatography. nih.govrsc.org A crude or semi-purified extract containing this compound would be loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol) to separate compounds based on their polarity. rsc.org This allows for the efficient removal of many impurities and the isolation of fractions enriched in this compound for further purification by HPLC.
Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses no solid support matrix, thereby avoiding the irreversible adsorption of analytes and ensuring high sample recovery. The technique is particularly well-suited for the preparative-scale isolation of natural products. In CCC, a liquid stationary phase is held in a coil by centrifugal force, while a liquid mobile phase is pumped through it. Separation occurs based on the differential partitioning of solutes between the two immiscible liquid phases.
High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to isolate various compounds, particularly flavonoids, from Patrinia villosa. researcher.lifenih.govtautobiotech.com These studies demonstrate the power of HSCCC for separating components from Patrinia extracts with high purity and yield in a single step. The selection of a suitable biphasic solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is critical for a successful separation and is determined by the partition coefficient (K) of the target compound. tautobiotech.com Given its proven success with this genus, HSCCC represents a highly promising advanced modality for the large-scale purification of this compound.
Table 3: Parameters for High-Speed Counter-Current Chromatography (HSCCC) based on Patrinia separations researcher.life
| Parameter | Example Value |
|---|---|
| Apparatus | TBE-300A HSCCC |
| Solvent System | n-hexane–ethyl acetate–methanol–water (e.g., 10:13:13:10, v/v) |
| Mobile Phase | Lower phase |
| Stationary Phase | Upper phase |
| Revolution Speed | 800 rpm |
| Flow Rate | 1.0 - 2.5 mL/min |
| Sample Size | 250 - 400 mg |
| Detection | UV (e.g., 254 nm) |
Crystallization and Other Final Purification Strategies for this compound
Crystallization is the ultimate step in the purification process, capable of yielding compounds of very high purity. It is a thermodynamically driven process where molecules of a compound arrange themselves into a highly ordered crystal lattice, effectively excluding impurities. For a compound like this compound, obtaining a crystalline solid is highly desirable as it provides a pure sample for unambiguous structural analysis (e.g., X-ray crystallography) and serves as a high-purity reference standard.
After this compound has been isolated and purified to a high degree by chromatographic methods (typically >95% purity by HPLC), crystallization can be attempted. The process generally involves dissolving the purified, often oily or amorphous, compound in a suitable solvent or solvent mixture at an elevated temperature to create a supersaturated solution. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the compound will begin to precipitate out of the solution, ideally forming well-defined crystals.
The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble at high temperatures but sparingly soluble at low temperatures. Common strategies include:
Single Solvent Crystallization: Dissolving the compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, ethyl acetate) and allowing it to cool. amu.edu.az
Solvent/Anti-Solvent System: Dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding an "anti-solvent" in which it is poorly soluble, until the solution becomes turbid, indicating the onset of precipitation. Common combinations for iridoids include ethyl acetate/hexane or chloroform/methanol. amu.edu.azacs.org
Studies on various iridoids report successful crystallization. For example, one iridoid was crystallized from a 2% methanol in ethyl acetate solution to yield pale yellow flakes. asianpubs.org Another was successfully crystallized from a 1:1 mixture of iso-hexane and ethyl acetate at room temperature. acs.org A general method for iridoids involves using mixtures of ethanol-acetone or ethanol-chloroform. amu.edu.az If direct crystallization is unsuccessful, this compound would be obtained as an amorphous powder by lyophilization (freeze-drying) or by evaporation of the solvent under high vacuum.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| Ethanol |
| Acetone |
| Chloroform |
| Acetonitrile |
| Hexane |
| Isopropanol |
| Ethyl acetate |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Patridoid Ii
Nuclear Magnetic Resonance (NMR) Spectroscopy for Patridoid II Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like this compound. ipb.ptweebly.com It provides detailed information about the carbon-hydrogen framework of a molecule. vanderbilt.edu By analyzing various NMR parameters, the precise arrangement of atoms and their connectivity can be established. emerypharma.com
One-Dimensional NMR Experiments (¹H, ¹³C, DEPT) Principles and Interpretation
One-dimensional NMR experiments are fundamental in structural analysis, providing initial insights into the molecular composition. ipb.pt
¹H NMR (Proton NMR): This experiment identifies the different types of protons present in a molecule based on their chemical environment. savemyexams.com The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between neighboring protons results in signal splitting, which reveals information about the connectivity of protons. emerypharma.com
¹³C NMR (Carbon-13 NMR): Due to the low natural abundance of the ¹³C isotope (about 1.1%), ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift range for ¹³C is much wider than for ¹H, providing better resolution and information about the hybridization and electronic environment of the carbon atoms. oregonstate.edu
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. columbia.edulibretexts.org By running DEPT-45, DEPT-90, and DEPT-135 experiments, the multiplicity of each carbon signal can be determined, which is crucial for piecing together the molecular structure. uvic.caslideshare.net For instance, in a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. uvic.ca
A representative table of hypothetical ¹H and ¹³C NMR data for a structural fragment of this compound is provided below to illustrate the type of information obtained.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Fragment
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|---|---|---|---|
| 1 | 5.75 | d | 1.5 | 1H | 95.2 | CH |
| 3 | 4.80 | d | 8.0 | 1H | 141.0 | CH |
| 4 | 3.15 | m | - | 1H | 45.8 | CH |
| 5 | 2.10, 1.85 | m | - | 2H | 35.4 | CH₂ |
| 6 | 4.20 | dd | 8.0, 2.5 | 1H | 72.1 | CH |
| 7 | 1.95 | m | - | 1H | 40.3 | CH |
| 8 | 1.15 | d | 7.0 | 3H | 18.5 | CH₃ |
| 9 | 7.50 | s | - | 1H | 152.3 | CH |
| 10 | 170.1 | - | - | - | 170.1 | C |
Two-Dimensional NMR Experiments (COSY, TOCSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing a more complete picture of the molecular structure. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. princeton.edu It is instrumental in identifying adjacent protons and tracing out spin systems within the molecule. emerypharma.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.eduwisc.edu It shows correlations between a proton and all other protons within the same coupled network, which is particularly useful for identifying amino acid residues or sugar units.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comprinceton.edu This is a crucial experiment for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (and sometimes four). princeton.edu This long-range correlation is vital for connecting different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and heteroatoms. emerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by chemical bonds. princeton.edu The intensity of the cross-peaks is related to the distance between the protons. NOESY and ROESY are essential for determining the relative stereochemistry and conformation of the molecule. youtube.com
Advanced NMR Techniques (e.g., Diffusion-Ordered Spectroscopy (DOSY), Solid-State NMR for this compound Complexes)
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govucsb.edu It can be considered "NMR chromatography" and is useful for analyzing mixtures or studying the formation of complexes of this compound. spectroscopyeurope.com The experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. ucsd.edu
Solid-State NMR for this compound Complexes: While solution-state NMR is more common for molecules of this size, solid-state NMR can provide valuable information about the structure and dynamics of this compound in a solid or aggregated state, such as when it forms complexes. This technique is particularly useful for studying intermolecular interactions that are not present in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation of this compound
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. vanderbilt.edu It is indispensable for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis. ncsu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.commeasurlabs.com This precision allows for the unambiguous determination of the elemental composition of this compound. libretexts.org By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently assigned. rsc.org For example, HRMS can easily distinguish between two compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com
Table 2: Hypothetical HRMS Data for this compound
| Ion Type | Calculated Exact Mass (C₂₂H₃₄O₈) | Measured Exact Mass | Mass Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 427.2275 | 427.2271 | -0.94 |
Tandem Mass Spectrometry (MS/MS, MSⁿ) for Structural Insights from Fragmentation
Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to elucidate the structure of a molecule. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures and the connectivity of its functional groups. ncsu.edulibretexts.org By analyzing the mass differences between the precursor ion and the product ions, characteristic neutral losses can be identified, which correspond to the loss of specific parts of the molecule. This information is crucial for confirming the proposed structure and for differentiating between isomers. researchgate.net
Table 3: List of Compound Names
| Compound Name |
|---|
Ionization Techniques (e.g., ESI, APCI, MALDI) and their Applicability to this compound
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis. The choice of ionization technique is critical, particularly for polar and thermally labile molecules like iridoid glycosides and esters. Soft ionization methods are preferred as they generate intact molecular ions with minimal fragmentation.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) have been successfully employed in the structural elucidation of this compound and related iridoids isolated from the Patrinia genus. nih.govresearchgate.netresearchgate.netscispace.com HRESIMS is particularly well-suited for polar compounds and is compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures. researchgate.netmdpi.com HR-FAB-MS, though an older technique, has also proven effective for establishing the molecular formula of these compounds. nih.govscispace.comjst.go.jp
Electrospray Ionization (ESI) ESI is a soft ionization technique that produces ions from macromolecules or small molecules in solution. It is highly suitable for polar, thermally unstable compounds like this compound. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. mdpi.com This process typically results in the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. jst.go.jp For iridoid glycosides, ESI-MS can provide clear molecular weight information and characteristic fragmentation patterns, such as the loss of a glucose residue, which aids in structural identification. Current time information in Bangkok, TH.
Atmospheric Pressure Chemical Ionization (APCI) APCI is another soft ionization method often used as an interface for LC-MS. mdpi.com It is best suited for thermally stable compounds that are less polar than those typically analyzed by ESI. mdpi.comunam.mx In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. mdpi.com This technique usually produces singly charged protonated molecules [M+H]⁺ and generates minimal fragmentation, which is useful for molecular weight determination. scispace.com While ESI is generally more common for highly polar glycosides, APCI offers an alternative for iridoid esters or less polar derivatives that are volatile enough to be vaporized without decomposition. dntb.gov.ua
Matrix-Assisted Laser Desorption/Ionization (MALDI) MALDI is a soft ionization technique that allows for the analysis of large, non-volatile molecules. researchgate.netyoutube.com The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. researchgate.net MALDI typically produces singly charged ions, which simplifies the resulting mass spectrum. youtube.com It is particularly advantageous for high-molecular-weight compounds and can be used for imaging mass spectrometry. youtube.com For iridoids like this compound, MALDI-TOF (Time-of-Flight) MS can provide accurate mass determination. Analysis in the positive ion mode often yields more structural information through fragmentation compared to the negative ion mode. researchgate.net
Table 1: Comparison of Ionization Techniques for the Analysis of this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
|---|---|---|---|
| Principle | Ions are produced from charged droplets in a strong electric field. mdpi.com | Gas-phase ion-molecule reactions at atmospheric pressure, initiated by corona discharge. mdpi.com | Laser energy is absorbed by a matrix, causing desorption and ionization of the analyte. researchgate.net |
| Sample Type | Polar, thermally labile molecules in solution. mdpi.com | Less polar, thermally stable, and volatile compounds. mdpi.comunam.mx | High molecular weight, non-volatile compounds, solid or liquid samples. youtube.com |
| Typical Ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺, multiply charged ions. jst.go.jp | Primarily singly charged ions, e.g., [M+H]⁺. scispace.com | Primarily singly charged ions, e.g., [M+H]⁺, [M+Na]⁺. researchgate.net |
| Fragmentation | Generally low ("soft ionization"), can be induced (MS/MS). mdpi.com | Generally low, but more than ESI. d-nb.info | Low, but fragmentation can occur and provide structural data. researchgate.net |
| LC Compatibility | Excellent. researchgate.net | Excellent. mdpi.com | Not directly compatible, though offline coupling is possible. scribd.com |
| Applicability to this compound | High, as it is a polar iridoid. HRESIMS has been used for related compounds. researchgate.netmdpi.com | Potentially applicable, depending on its thermal stability and volatility. dntb.gov.ua | Applicable, especially for accurate mass determination via MALDI-TOF. researchgate.net |
X-ray Crystallography for Absolute Configuration and Conformational Analysis of this compound
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. chem-soc.si This technique requires the formation of a high-quality single crystal of the compound. While spectroscopic analyses for iridoids from the Patrinia genus sometimes reference X-ray diffraction data, specific crystallographic data for this compound was not found in the surveyed literature. researchgate.net
Single-crystal X-ray diffraction is based on the principle that a crystal, with its ordered, repeating arrangement of atoms, will diffract a beam of X-rays in a specific pattern. When a monochromatic X-ray beam is directed at a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots of varying intensities.
The data collection process involves mounting a suitable single crystal on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then rotated while being irradiated with X-rays, and the positions and intensities of the thousands of diffracted reflections are recorded by a detector.
Once the diffraction data is collected, the next step is to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which are lost during the experiment. This "phase problem" can be solved using computational methods such as direct methods or the Patterson function, which use the measured intensities to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell, providing a preliminary model of the molecule.
This initial model is then refined using a least-squares method. The refinement process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed by a value known as the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.
For a chiral molecule like this compound, X-ray crystallography can determine its absolute configuration without ambiguity. This is achieved by analyzing the effects of anomalous scattering (or resonant scattering). chem-soc.si When the X-ray energy is near the absorption edge of an atom in the crystal, the atom's scattering factor becomes a complex number. This leads to small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). chem-soc.si By accurately measuring these differences, the absolute arrangement of atoms in space can be determined. The Flack parameter is a key value calculated during refinement that indicates whether the determined absolute structure is correct; a value close to zero for the correct enantiomer confirms the assignment. chem-soc.si
The refined crystallographic model also provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the crystal lattice. This information is crucial for understanding structure-activity relationships.
Table 2: Illustrative Crystallographic Data Table for a Hypothetical this compound Crystal Note: This table is for illustrative purposes, as no published crystal structure for this compound was found.
| Parameter | Example Value | Description |
|---|---|---|
| Formula | C₂₁H₃₀O₈ | The chemical formula of the molecule in the crystal. |
| Formula Weight | 410.45 g/mol | The molecular weight corresponding to the formula. |
| Crystal System | Orthorhombic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | The specific arrangement of symmetry elements in the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 20.1 Å | The lengths of the sides of the unit cell. |
| Volume | 2101.5 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R₁) | 0.035 | A measure of the agreement between the model and data. |
| Flack Parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry. chem-soc.si |
Structure Solution and Refinement Methodologies for this compound
Chiroptical Spectroscopy for Stereochemical Insights of this compound
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for investigating the stereochemical features of chiral molecules like iridoids. acs.org The structural elucidation of related iridoid glucosides from Patrinia species has utilized electronic circular dichroism (ECD) to help confirm their structures. researchgate.netresearchgate.net
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength (ΔA = AL - AR). A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], versus wavelength. The spectrum shows positive or negative peaks, known as Cotton effects, in the region where the molecule has a chromophore that absorbs light. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule, particularly the spatial arrangement of atoms around the chromophore. By comparing experimental CD spectra with those predicted by quantum chemical calculations for possible stereoisomers, the absolute configuration of a molecule can be determined. acs.orgnih.gov
Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of a chiral substance's optical rotation with wavelength. nih.gov An ORD curve plots the specific rotation [α] against wavelength. A rapid change in rotation in the vicinity of a chromophore's absorption band is known as a Cotton effect, which is directly related to the CD spectrum via the Kronig-Kramers transforms. Historically, ORD was a primary tool for stereochemical assignments. nih.gov While now often used in conjunction with CD, ORD, particularly when calculated using computational methods and compared with experimental values over a range of wavelengths, can be a powerful tool for confirming absolute configurations, as demonstrated for other iridoids. acs.orgresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Patridoid I |
| This compound |
| Nardostachin |
| Plumericin (B1242706) |
| Isoplumericin |
| Patriniscabioside A |
| Patriniscabioside B |
| Patrinoside (B1197136) |
| Patriscadoid I |
Application in Assigning Absolute Configuration and Conformation of this compound
The unambiguous assignment of the absolute configuration of chiral centers is one of the most challenging aspects of structural elucidation for complex molecules like this compound. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are paramount for this purpose. These techniques are particularly crucial as different stereoisomers of a compound can exhibit markedly different biological activities.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques used in this context. The structural elucidation of iridoids isolated from the genus Patrinia has been accomplished using methods including ECD researchgate.netrsc.org. The process involves comparing the experimentally measured ECD spectrum with the spectra predicted by quantum chemical calculations for all possible stereoisomers.
For complex iridoids, VCD spectroscopy in tandem with Density Functional Theory (DFT) calculations offers a particularly robust method for assigning absolute configuration. acs.orgresearchgate.net This approach has been successfully applied to re-investigate and confirm the absolute configurations of other iridoids, such as plumericin and isoplumericin, where previous assignments based on ECD alone were sometimes ambiguous. acs.orgresearchgate.net VCD provides a highly detailed vibrational fingerprint that is exquisitely sensitive to the molecule's stereochemistry. nih.gov The absolute configuration of this compound is therefore definitively established by finding an exact match between its experimental VCD spectrum and the DFT-calculated spectrum of a single, specific stereoisomer.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides essential information about the functional groups present within a molecule. These methods probe the vibrational energy levels of molecular bonds. scribd.com
Infrared (IR) spectroscopy operates on the principle that molecular vibrations that induce a change in the molecule's dipole moment will absorb infrared radiation at specific frequencies corresponding to the energy of that vibration. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber, which serves as a characteristic "fingerprint" of the molecule, revealing its constituent functional groups.
In the structural analysis of iridoids from Patrinia scabiosaefolia, to which this compound belongs, IR spectroscopy confirmed the presence of key functional groups. researchgate.net For this compound, the IR spectrum provides clear evidence for the various oxygen-containing functionalities typical of this class of compounds.
Table 1: Characteristic Infrared Absorptions for this compound Functional Groups
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for this compound Structure |
| ~3400 | O-H Stretching | Hydroxyl | Presence of alcohol groups. |
| ~2950-2850 | C-H Stretching | Alkyl (sp³) | Indicates the saturated hydrocarbon backbone. |
| ~1730 | C=O Stretching | Ester | Confirms the presence of an ester linkage, a common feature in iridoid derivatives. researchgate.net |
| ~1650 | C=C Stretching | Alkene | Indicates the presence of a carbon-carbon double bond in the iridoid core. |
| ~1250-1050 | C-O Stretching | Ether, Ester, Alcohol | Corresponds to the various C-O single bonds within the cyclic ether, ester, and alcohol moieties. |
Note: The values in this table are characteristic ranges and specific peaks for this compound would be determined from its experimental spectrum.
Raman spectroscopy is a complementary vibrational technique based on the inelastic scattering of monochromatic light (typically from a laser). acs.org A vibrational mode is "Raman-active" if it causes a change in the polarizability of the molecule's electron cloud. rsc.org Because the selection rules for Raman and IR activity are different, they often provide complementary information. researchgate.net
While IR spectroscopy is particularly effective for polar functional groups (e.g., C=O, O-H), Raman spectroscopy is highly sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be especially useful for characterizing the C=C bond within the iridoid skeleton, which may show only a weak absorption in the IR spectrum. It offers a high-resolution fingerprint that can complement the IR data for a full structural profile.
Infrared (IR) Spectroscopy Principles and Spectral Interpretation
Computational Chemistry in Supporting Structural Elucidation of this compound
Computational chemistry has become an indispensable tool in modern natural product chemistry, providing a theoretical framework to support and validate experimental data. For a molecule like this compound, computational methods are crucial for refining its three-dimensional structure and assigning its absolute stereochemistry with high confidence.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. Its application is central to the structural elucidation of complex natural products. As demonstrated in the analysis of related iridoids, DFT is employed to predict the spectroscopic properties of proposed structures. rsc.orgacs.org
The standard workflow involves:
Proposing all possible stereoisomers of this compound.
Performing a thorough conformational analysis for each isomer to identify all low-energy (stable) conformers.
Calculating the theoretical NMR, ECD, and VCD spectra for each stable conformer using DFT.
Generating a final, Boltzmann-weighted average spectrum for each isomer based on the relative energies of its conformers.
Comparing the calculated spectra with the experimental spectra obtained from the isolated natural product.
The absolute configuration of this compound is assigned to the isomer whose calculated spectrum shows the best agreement with the experimental data. rsc.orgresearchgate.net This synergy between experimental measurement and theoretical calculation provides a level of certainty that is often unattainable by experimental data alone.
Table 2: Workflow for DFT-Assisted Structural Elucidation of this compound
| Step | Action | Rationale |
| 1 | Propose Isomeric Structures | Enumerate all possible relative and absolute configurations for this compound. |
| 2 | Conformational Search & Energy Minimization | Identify all stable 3D arrangements for each isomer, as the observed spectrum is an average over these conformers. nih.gov |
| 3 | DFT Calculation of Spectra (NMR, VCD, ECD) | Predict the spectroscopic fingerprint for each stable conformer of each isomer. acs.org |
| 4 | Boltzmann Averaging | Combine the spectra of individual conformers to generate a theoretical spectrum for each isomer that accounts for conformational populations at a given temperature. |
| 5 | Comparison with Experiment | Match the calculated spectra against the experimental data. The correct structure is the one that yields the best fit. rsc.org |
The accuracy of any DFT-predicted spectrum is critically dependent on a comprehensive conformational analysis. nih.gov Molecules like this compound are flexible and can exist in multiple low-energy shapes (conformers) in solution. The experimentally observed spectrum is a weighted average of the individual spectra of all significantly populated conformers.
Therefore, before spectroscopic calculations are performed, a systematic conformational search is conducted. This process involves generating a large number of initial geometries by rotating all flexible single bonds. Each of these starting structures is then subjected to energy minimization using computational methods (often starting with molecular mechanics and finishing with DFT) to find the nearest stable conformer. This process identifies all relevant low-energy structures and their relative stabilities, which are then used to calculate the Boltzmann-weighted average spectrum for comparison with experimental results. Failure to locate all important conformers can lead to an incorrect prediction and a potential misassignment of the structure. nih.gov
Total Synthesis and Chemical Modification Strategies for Patridoid Ii and Its Analogues
Retrosynthetic Analysis and Strategic Planning for Total Synthesis of Patridoid II
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ub.edujournalspress.comfiveable.me This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. ias.ac.in The goal is to devise a logical and efficient forward synthetic plan. ub.edu
For a molecule as complex as this compound, the retrosynthetic strategy must address the construction of its core heterocyclic framework and the stereocontrolled installation of its various functional groups. A key challenge in the synthesis of this compound is the formation of its highly substituted pyrroloindole skeleton.
A reported total synthesis of a related compound, PDE-II, which shares a similar core structure, provides insight into a potential retrosynthetic strategy for this compound. rsc.org The analysis for PDE-II hinges on a key copper-mediated double aryl amination reaction to construct the central pyrroloindole system. rsc.org This suggests that a primary disconnection for this compound could be at the C-N bonds of the pyrrole (B145914) ring, leading back to a suitably functionalized biphenyl (B1667301) precursor and an amine source. Further disconnections would simplify the biphenyl precursor into more basic starting materials. egrassbcollege.ac.in This strategic approach allows for a convergent synthesis, where different fragments of the molecule are prepared separately before being combined. wikipedia.org
The planning phase also requires careful consideration of the sequence of reactions to avoid interference between functional groups, a common challenge in multi-step syntheses. journalspress.com
Key Methodologies and Reactions Utilized in this compound Synthesis
The successful execution of a total synthesis relies on a toolbox of reliable and selective chemical reactions. scripps.edu The synthesis of this compound and its complex architecture necessitates the use of modern synthetic methods.
Many biologically active natural products are chiral, and their biological function is often dependent on a specific stereochemistry. Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. slideshare.netnumberanalytics.com This is crucial for synthesizing molecules like this compound, which likely possesses multiple stereocenters.
Stereoselective reactions are employed to control the spatial arrangement of atoms. inflibnet.ac.in For instance, in the synthesis of complex molecules, diastereoselective reactions are used to create new chiral centers with a specific relative configuration to existing ones. inflibnet.ac.in Asymmetric induction, where a chiral element in the substrate or reagent influences the stereochemical outcome of a reaction, is a fundamental principle. inflibnet.ac.in
Common strategies include the use of chiral catalysts, such as metal complexes with chiral ligands (e.g., BINAP, DuPhos), or chiral auxiliaries that are temporarily attached to the substrate to direct a reaction's stereochemistry. numberanalytics.comirb.hr For example, asymmetric hydrogenations and epoxidations are powerful tools for setting stereocenters with high enantiomeric excess. slideshare.netnumberanalytics.com The synthesis of complex structures like oxazolidin-2-ones, which are present in some natural products, has been achieved using a combination of asymmetric aldol (B89426) reactions and Curtius rearrangements, demonstrating the power of these methods. mdpi.com
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily "mask" or protect certain reactive groups to prevent them from undergoing undesired reactions. pressbooks.pubfiveable.me A good protecting group should be easy to introduce, stable to the subsequent reaction conditions, and easy to remove selectively without affecting the rest of the molecule. pressbooks.pubthieme-connect.de
Common protecting groups for amines include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), as well as sulfonamides. irb.hrfiveable.me Sulfonamides are known for their stability, with groups like SES (2-(trimethylsilyl)ethanesulfonyl) offering robust protection that can be removed under specific, mild conditions. orgsyn.org Alcohols are often protected as silyl (B83357) ethers (e.g., TBS, TIPS) or acetals. fiveable.meslideshare.net
The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection of one functional group in the presence of others, a critical tactic in total synthesis. fiveable.me Functional group interconversions, the transformation of one functional group into another, are also essential for manipulating the molecule's reactivity throughout the synthetic sequence. journalspress.com
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have revolutionized organic synthesis. researchgate.netmdpi.com Reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry. researchgate.netlibretexts.org
In the context of this compound's synthesis, a copper-mediated double aryl amination was a key step in constructing the pyrroloindole core of the related PDE-II. rsc.org This type of reaction, which forms C-N bonds, is essential for building nitrogen-containing heterocyclic systems. researchgate.net Palladium catalysts are also widely used for such transformations. libretexts.orgmdpi.com
C-H activation is an emerging area that allows for the direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to synthesis by reducing the need for pre-functionalized starting materials. mdpi.com This strategy can streamline synthetic routes to complex molecules. mdpi.com
Cascade reactions, also known as tandem or domino reactions, are processes where a single event triggers a series of subsequent reactions, leading to a significant increase in molecular complexity in a single operation. globalresearchonline.netrsc.orgnih.gov These reactions are highly efficient as they reduce the number of purification steps, saving time and resources. globalresearchonline.netnih.gov
Biomimetic synthesis is a strategy that mimics the way nature synthesizes complex molecules. globalresearchonline.netnih.gov Nature often employs elegant cascade reactions catalyzed by enzymes. globalresearchonline.net By drawing inspiration from biosynthetic pathways, chemists can design highly efficient and stereoselective syntheses. nih.gov For example, enzyme-initiated cascade reactions have been used in the biomimetic synthesis of cyclic terpenoids and polyethers. globalresearchonline.net The total synthesis of natural products like endiandric acids has been achieved through biomimetic cascade reactions involving electrocyclizations. nih.gov
Metal-Catalyzed Cross-Coupling Reactions and C-H Activation
Synthesis of Structurally Modified this compound Analogues and Derivatives
The synthesis of analogues and derivatives of a natural product is crucial for exploring its structure-activity relationship (SAR) and identifying compounds with improved properties. scripps.edunih.gov By systematically modifying different parts of the this compound structure, researchers can gain insights into which functional groups are essential for its biological activity.
The synthesis of derivatives often involves modifying the final natural product or late-stage intermediates. nih.gov For example, new 2-pyridone derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 3, demonstrating how structural modifications can lead to potent drug candidates. nih.gov Similarly, the synthesis of piperidine (B6355638) derivatives has led to compounds with a wide range of pharmacological applications. mdpi.com The synthesis of analogues can involve creating variations in the core scaffold or altering the substituents. nih.gov For instance, in the synthesis of pyridoxal (B1214274) phosphate (B84403) derivatives, modifications to the phenylazo ring and phosphonate (B1237965) group led to potent antagonists of the P2Y13 receptor. nih.gov
The synthetic routes developed for the total synthesis of this compound can be adapted to produce a library of analogues, which can then be screened for their biological activities. This approach is fundamental to the process of drug discovery and development. nih.gov
Rational Design Principles for this compound Analogues to Probe Structure-Activity Relationships
The relationship between a molecule's structure and its biological activity is a cornerstone of drug discovery. gardp.orgnih.gov This is typically explored by systematically modifying the chemical structure of a lead compound and observing the resulting changes in its effects. mdpi.comwm.edu For this compound, a hypothetical approach to designing analogues would likely involve modifying its core structure to understand which functional groups are essential for its activity. However, without a known synthetic route to this compound itself, the creation of such analogues remains a theoretical exercise. The principles of rational design, which guide the modification of molecules to improve their properties, cannot be applied without a foundational understanding of the compound's synthesis. nih.govnih.gov
Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries
Solid-phase synthesis (SPS) and combinatorial chemistry are powerful techniques for rapidly generating large libraries of related compounds. libretexts.orgfirsthope.co.inslideshare.net In SPS, molecules are built step-by-step on an insoluble polymer support, which simplifies the purification process. tcgls.combachem.comtaylorfrancis.commdpi.com Combinatorial chemistry utilizes this and other methods to create vast collections of molecules that can be screened for biological activity. osdd.netucdavis.edu These approaches are instrumental in modern drug discovery for exploring the chemical space around a hit compound. firsthope.co.in
The application of these high-throughput methods to this compound is contingent on having a viable synthetic pathway that can be adapted to a solid-phase format. The development of a this compound derivative library would allow for a broad investigation of its structure-activity landscape. However, the absence of published research on the synthesis of the this compound scaffold precludes the use of these powerful techniques.
Challenges and Innovations in this compound Total Synthesis
The total synthesis of complex natural products is a significant challenge that often drives innovation in organic chemistry. nih.govscripps.educam.ac.ukresearchgate.net Chemists must devise strategies to construct intricate molecular architectures with precise control over stereochemistry. nih.govwikipedia.org These endeavors can be lengthy and require the development of new reactions and synthetic strategies. merckgroup.comeurochemengineering.com
A concise total synthesis of a similarly named compound, PDE-II, was achieved using a copper-mediated double aryl amination. rsc.org This highlights the types of innovative methods that can be employed to construct complex heterocyclic systems. However, without the known structure of this compound, it is impossible to ascertain if such a strategy would be applicable or to anticipate the specific challenges that its total synthesis would present. The journey from a natural source to a laboratory synthesis is often fraught with unforeseen obstacles that demand creative solutions. nih.govnih.gov
Biosynthesis of Patridoid Ii: Pathway Elucidation and Genetic Engineering Approaches
Proposed Biosynthetic Pathway Elucidation Methodologies for Patridoid II
The elucidation of complex biosynthetic pathways, such as that of this compound, relies on a combination of advanced analytical and biochemical techniques. These methods are designed to identify the primary precursors, trace the series of intermediate molecules, and characterize the enzymes that catalyze each transformation.
Isotopic labeling is a powerful technique used to track the journey of an isotope through a metabolic pathway. studysmarter.co.uk By supplying a plant or cell culture with a precursor molecule containing a heavier isotope (like ¹³C, ²H, or ¹⁵N), researchers can follow the incorporation of this label into the final product, in this case, this compound. plos.org This method provides definitive evidence of the precursor-product relationship and can reveal the origins of every atom in the molecule's scaffold. mpg.de
Precursor feeding experiments are fundamental to identifying the initial building blocks of a natural product. ableweb.org For iridoids, the general biosynthetic pathway is known to start from geranyl pyrophosphate (GPP), which is formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. In the context of Patrinia iridoids, tracer experiments have shown that geraniol (B1671447) and its derivatives are key precursors. researchgate.net
Key Methodologies:
Stable Isotope Labeled Kinetics (SILK): This method involves treating plant tissues with stable isotope-labeled precursors and monitoring the label's incorporation into downstream metabolites over time using highly sensitive liquid chromatography-mass spectrometry (LC-MS). plos.org This allows for the measurement of turnover rates for both precursors and products on a time scale of seconds to minutes. plos.org
Deuterium (B1214612) Oxide (D₂O) Labeling: D₂O can be used as a universal tracer, as deuterium can be incorporated into various macromolecules through metabolic processes. nih.gov This allows for the simultaneous measurement of protein, DNA, and RNA synthesis, providing a broad overview of the metabolic state during biosynthesis. nih.gov
Precursor Administration: Specific, non-labeled potential precursors are supplied to the plant or a cell culture. The subsequent increase in the concentration of this compound, monitored by techniques like HPLC, would suggest the precursor's role in the pathway.
Table 1: Potential Precursors for Isotopic Labeling and Feeding Studies in this compound Biosynthesis
| Precursor Candidate | Isotope for Labeling | Rationale for Selection | Relevant Findings |
|---|---|---|---|
| Geraniol | ¹³C, ²H | A foundational monoterpene precursor for iridoids. researchgate.net | 10-hydroxygeraniol is a more potent precursor for iridoid glucosides in Patrinia gibbosa than its saturated analogue. researchgate.net |
| 10-Hydroxygeraniol | ¹³C, ²H | A key oxidized intermediate in the biosynthesis of many iridoids. researchgate.net | Shown to be an efficient precursor for gibboside and patrinoside (B1197136) in Patrinia gibbosa. researchgate.net |
| Iridodial (B1216469) | ¹³C, ²H | The first cyclized intermediate forming the characteristic iridoid skeleton. scielo.br | Considered a key intermediate in the biosynthesis of nepetalactone-type iridoids. researchgate.net |
| Loganic Acid | ¹³C, ²H | A common intermediate in the biosynthesis of secoiridoids and some iridoid glucosides. scielo.br | Precursor to loganin (B1675030), which is involved in the biosynthesis of various iridoids. scielo.br |
| Mevalonic Acid | ¹³C | The key precursor of the mevalonate (MVA) pathway, which produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the building blocks of geranyl pyrophosphate (GPP). | The MVA and MEP pathways provide the precursors for all terpenoids. nih.gov |
Identifying the transient molecules, or intermediates, that are formed and consumed during the synthesis of this compound is critical for mapping the entire pathway. The general iridoid biosynthetic pathway involves a series of oxidations, cyclizations, and glycosylations. scielo.br
The biosynthesis is believed to proceed from the universal C10 monoterpene precursor, geranyl pyrophosphate (GPP). A series of enzymatic steps converts GPP into the core iridoid skeleton. The iridodial cation is considered a pivotal intermediate from which all known iridoids appear to be derived. scielo.br This cation can be stabilized in several ways, leading to different structural classes of iridoids. scielo.br For many iridoid glucosides, the pathway proceeds through key intermediates like 10-hydroxygeraniol, iridodial, and loganin before undergoing further tailoring reactions. researchgate.netnih.gov
Methodologies for Intermediate Identification:
Metabolomic Profiling: Using techniques like LC-MS and GC-MS to compare the metabolic profiles of plant tissues actively producing this compound with those that are not. This can reveal molecules that are unique to the producing tissues.
Gene Silencing/Knockout: Blocking the expression of a specific biosynthetic gene should lead to the accumulation of the substrate (intermediate) for the silenced enzyme and a decrease in the final product. frontiersin.org
In Vitro Enzyme Assays: Incubating a purified biosynthetic enzyme with a hypothesized substrate and cofactors, then analyzing the reaction products to confirm the conversion.
Table 2: Proposed Biosynthetic Intermediates Leading to this compound
| Intermediate | Putative Precursor | Putative Subsequent Product | Key Transformation |
|---|---|---|---|
| Geranyl Pyrophosphate (GPP) | IPP and DMAPP | 10-Hydroxygeraniol | Initial terpene synthesis |
| 10-Hydroxygeraniol | Geraniol/GPP | Iridodial | Hydroxylation |
| Iridodial | 10-Hydroxygeraniol | Loganin/Iridotrial | Cyclization of pyran ring |
| Loganin | Iridodial | Secologanin or other iridoids | Glycosylation, oxidation, methylation |
| Patrinoside | Loganin derivative | This compound | Esterification |
Isotopic Labeling Studies (e.g., 13C, 2H, 15N) and Precursor Feeding Experiments [5.1.1]
Enzymology of Key Biosynthetic Steps in this compound Production
The conversion of simple precursors into the complex structure of this compound is orchestrated by a series of specialized enzymes. wikipedia.org While the specific enzymes for this compound have not been fully characterized, knowledge from related iridoid pathways allows for the prediction of the enzyme classes involved. nih.govsdu.edu.cn
The elucidation of enzymatic functions begins with the isolation and purification of the specific proteins responsible for each biosynthetic step. nih.gov This is a challenging process, as biosynthetic enzymes are often present in low concentrations.
Methodological Approaches:
Transcriptome-Guided Protein Expression: RNA sequencing of Patrinia tissues can identify candidate genes that are highly expressed during this compound accumulation. nih.gov These genes can then be cloned and expressed in heterologous systems (like E. coli or yeast) to produce the enzyme for functional studies. nih.gov
Chemoproteomics: This technique uses activity-based probes that mimic biosynthetic substrates to capture and identify functional enzymes directly from plant protein extracts. frontiersin.org This approach is advantageous as it does not require prior knowledge of the gene sequence and can identify enzymes directly based on their catalytic activity. frontiersin.org
Once purified, the enzyme's mechanism can be studied using structural biology techniques like X-ray crystallography to understand how it binds its substrate and catalyzes the reaction.
Enzyme assays are essential for confirming the function of a purified protein and for understanding its efficiency. nih.gov These assays involve incubating the enzyme with its substrate and necessary co-factors and then measuring the rate of product formation.
Kinetic characterization determines key parameters such as:
Michaelis Constant (Kₘ): The substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate.
Catalytic Constant (kcat): The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time.
Catalytic Efficiency (kcat/Kₘ): A measure of how efficiently an enzyme converts a substrate into a product.
Table 3: Putative Enzyme Classes in the this compound Biosynthetic Pathway
| Enzyme Class | Proposed Role in this compound Biosynthesis | Example from Iridoid Biosynthesis |
|---|---|---|
| Geraniol 10-hydroxylase (Cytochrome P450) | Catalyzes the hydroxylation of geraniol at the C10 position. researchgate.net | CYP76AD1 in betalain biosynthesis also exhibits tyrosine hydroxylase activity. nih.gov |
| Alcohol Dehydrogenase (ADH) / Oxidoreductase | Oxidation of alcohol groups to aldehydes/ketones. nih.gov | Enzymes from the short-chain dehydrogenase/reductase (SDR) superfamily are involved in retinoid metabolism. nih.gov |
| Iridoid Synthase (IS) | Catalyzes the crucial cyclization of an acyclic precursor to form the iridoid cyclopentanopyrene skeleton. | A key enzyme in the formation of the core iridoid structure. |
| UDP-Glycosyltransferase (UGT) | Attaches a sugar moiety (typically glucose) to the iridoid aglycone, a common step in iridoid biosynthesis. nih.gov | UGTs are involved in the biosynthesis of hydrolyzable tannins by esterifying gallic acid with glucose. nih.gov |
| Acyltransferase | Transfers an acyl group (e.g., from isovaleroyl-CoA) to a hydroxyl group on the iridoid scaffold or the sugar moiety, creating the final ester structure of this compound. | Nonribosomal peptide synthetases (NRPS) use acyltransferase domains in siderophore biosynthesis. nih.gov |
Isolation, Purification, and Mechanistic Studies of this compound Biosynthetic Enzymes
Genetic Basis of this compound Biosynthesis
Understanding the genetic blueprint for this compound biosynthesis is the ultimate goal for metabolic engineering and synthetic biology applications. nih.gov This involves identifying and characterizing the specific genes that encode the biosynthetic enzymes. cff.org In plants, genes for a single biosynthetic pathway are often, but not always, organized into biosynthetic gene clusters (BGCs).
Strategies for Gene Discovery:
Transcriptome Analysis: Comparing the transcriptomes of high-producing versus low-producing Patrinia plants or tissues can reveal differentially expressed genes that are candidates for involvement in the pathway. nih.gov A study on Phlomoides rotata used this approach to identify 41 transcripts encoding 23 key enzymes in its iridoid biosynthesis pathway. nih.gov
Genome Sequencing: Sequencing the entire genome of a Patrinia species provides a complete catalog of all potential genes. Bioinformatic tools can then be used to search for genes with homology to known terpene and iridoid biosynthetic enzymes and to identify potential BGCs.
Virus-Induced Gene Silencing (VIGS): This technique can be used to temporarily "turn off" candidate genes in the plant. If silencing a gene leads to a decrease in this compound production, it confirms the gene's role in the pathway.
Functional Complementation: This involves introducing a candidate gene into a mutant organism that is deficient in a particular biosynthetic step to see if it restores the ability to produce the final compound.
The identification of the complete set of genes for this compound biosynthesis would pave the way for heterologous expression in microbial or plant hosts, enabling sustainable and scalable production of this valuable compound. nih.gov
Discovery and Characterization of Biosynthetic Gene Clusters (BGCs)
The biosynthesis of complex plant secondary metabolites like this compound is orchestrated by a series of enzymes, the genes for which are often co-located on the chromosome in what is known as a biosynthetic gene cluster (BGC). nih.govhilarispublisher.com The identification and characterization of the this compound BGC are pivotal steps toward elucidating its complete biosynthetic pathway. While the specific BGC for this compound has not yet been fully characterized, research into the biosynthesis of other iridoids provides a robust framework for its putative discovery.
The biosynthesis of iridoids commences with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. nih.gov These precursors are condensed to form geranyl pyrophosphate (GPP). The iridoid scaffold is then synthesized from GPP via the action of the enzyme iridoid synthase, which utilizes 8-oxogeranial as its substrate. wikipedia.org This core iridoid structure is subsequently modified by a series of tailoring enzymes, such as hydroxylases, oxidoreductases, glycosyltransferases, and acyltransferases, to yield the diverse array of iridoid structures observed in nature, including this compound.
Transcriptome analysis of Valeriana jatamansi, a plant in the same Valerianaceae family as Patrinia, has led to the identification of 24 unigenes predicted to be involved in iridoid biosynthesis. notulaebotanicae.roresearchgate.net These studies provide a valuable genetic resource and a roadmap for identifying homologous genes in Patrinia saniculaefolia, the source of this compound. It is hypothesized that the BGC for this compound would contain genes encoding for the core iridoid synthase as well as the specific acyltransferases responsible for the esterification of the iridoid core, a characteristic feature of this compound. The clustering of these genes facilitates their co-regulation and the efficient production of the final compound. nih.gov
Modern genome mining tools, such as antiSMASH and plantiSMASH, are instrumental in identifying putative BGCs within plant genomes. hilarispublisher.commdpi.com By applying these bioinformatic approaches to the genomic data of Patrinia species, researchers can predict the location and composition of the this compound BGC.
Table 1: Putative Key Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Putative Function in this compound Biosynthesis |
| Geranyl Pyrophosphate Synthase (GPPS) | Formation of geranyl pyrophosphate (GPP) from IPP and DMAPP |
| Geraniol Synthase (GES) | Conversion of GPP to geraniol |
| Geraniol-8-hydroxylase (G8H) | Hydroxylation of geraniol |
| 8-hydroxygeraniol oxidoreductase | Oxidation of 8-hydroxygeraniol |
| Iridoid Synthase (ISY) | Cyclization to form the core iridoid scaffold |
| Cytochrome P450 Monooxygenases | Hydroxylation and other oxidative modifications of the iridoid core |
| Acyltransferases | Esterification of the iridoid core with specific acyl groups |
| Glycosyltransferases | Glycosylation of the iridoid (if applicable) |
Gene Inactivation (Knockout) and Overexpression Studies for Pathway Validation
Once candidate genes within a putative BGC are identified, their specific roles in the biosynthetic pathway must be validated. Gene inactivation (knockout) and overexpression studies are powerful genetic tools for this purpose. mdpi.com
Gene knockout, often achieved through techniques like CRISPR-Cas9, involves the targeted disruption of a specific gene. mdpi.com If a candidate gene is indeed involved in this compound biosynthesis, its knockout in Patrinia saniculaefolia would be expected to lead to a significant reduction or complete absence of this compound production. Furthermore, the accumulation of a biosynthetic intermediate immediately preceding the blocked step can provide strong evidence for the function of the knocked-out gene.
Conversely, overexpression of a biosynthetic gene can lead to an increased production of the final product or a specific intermediate. For instance, overexpressing a candidate acyltransferase gene in Patrinia saniculaefolia could result in higher titers of this compound, confirming its role in the final esterification step. Such studies can also help identify rate-limiting steps in the pathway, which are prime targets for metabolic engineering efforts aimed at boosting production. mdpi.com
While specific gene knockout and overexpression studies for this compound have not been reported, similar approaches in other plant species have successfully elucidated the functions of genes in various secondary metabolic pathways. These studies serve as a methodological blueprint for future research on this compound biosynthesis.
Heterologous Expression and Reconstitution of this compound Biosynthetic Pathways
The native production of valuable plant-derived compounds like this compound can be limited by the slow growth of the plant and low yields. Heterologous expression, which involves transferring the biosynthetic pathway into a more tractable host organism such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), offers a promising alternative for scalable production. nih.govacs.org
The reconstitution of an iridoid biosynthetic pathway in a heterologous host first requires the identification of all the necessary genes from the BGC. These genes are then introduced into the host organism, which is often engineered to provide an ample supply of the necessary precursors, such as IPP and DMAPP. nih.govacs.org For example, the entire biosynthetic pathway for the iridoid precursor nepetalactol has been successfully reconstituted in yeast. nih.govresearchgate.net This was achieved by expressing the genes for geraniol synthase, geraniol-8-hydroxylase, 8-hydroxygeraniol oxidoreductase, and iridoid synthase. nih.gov
A significant challenge in heterologous expression is ensuring the proper function and compatibility of plant enzymes, particularly cytochrome P450s, in a microbial host. This often requires protein engineering or the co-expression of a suitable cytochrome P450 reductase. Another challenge is the potential for endogenous enzymes in the host to interfere with the heterologous pathway, leading to the formation of undesired byproducts. nih.gov Overcoming these hurdles through metabolic engineering is a key aspect of developing a successful heterologous production platform.
The successful heterologous production of other complex terpenoids and iridoids demonstrates the feasibility of this approach for this compound. oup.combiorxiv.org Once the complete BGC for this compound is identified, its reconstitution in an optimized microbial host could enable a sustainable and scalable supply of this valuable compound.
Chemoenzymatic Synthesis and Engineered Biosynthesis of this compound
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to create efficient and selective routes to complex molecules. pnas.orgresearchgate.net This approach can be particularly useful for the synthesis of compounds like this compound, where some steps may be challenging to achieve through purely chemical or biological means.
In a chemoenzymatic strategy for this compound, the core iridoid scaffold could be produced through fermentation using an engineered microbe, as described in the previous section. This biologically produced intermediate could then be isolated and subjected to specific chemical modifications, such as the final esterification steps, to yield this compound. This approach can be more efficient than total chemical synthesis, which often involves many steps and the use of protecting groups.
Engineered biosynthesis takes this concept a step further by designing novel biosynthetic pathways or modifying existing ones to produce new or improved products. For example, by introducing novel acyltransferase enzymes into a microbial strain that produces the iridoid core of this compound, it may be possible to generate a library of novel this compound analogs with potentially enhanced or different biological activities. This approach, often referred to as combinatorial biosynthesis, has been successfully applied to other classes of natural products.
Furthermore, protein engineering can be used to alter the substrate specificity or catalytic efficiency of the biosynthetic enzymes. For instance, the iridoid synthase or the acyltransferases involved in this compound biosynthesis could be engineered to accept different substrates, leading to the production of novel iridoid esters. As our understanding of the structure-function relationships of these enzymes improves, so too will our ability to rationally engineer them for the production of desired compounds.
Investigation of Patridoid Ii Mechanisms of Action and Molecular Targets Preclinical/in Vitro Research
Molecular Target Identification and Validation Methodologies for Patridoid II
Identifying the specific molecular targets of a compound is a crucial step in drug discovery and chemical biology. nih.govfrontiersin.org These methods aim to pinpoint the proteins or other biomolecules that a compound directly interacts with to exert its biological effects.
Affinity-based probes (AfBPs) are powerful tools for identifying the binding partners of a small molecule like this compound. rsc.orgrsc.org This approach involves chemically modifying the compound to create a "probe" that includes both a reactive group for covalent attachment and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. frontiersin.org The design of these probes is critical to ensure that the modification does not significantly alter the compound's original biological activity. thno.org
Chemical proteomics combines the use of these probes with advanced mass spectrometry techniques to identify target proteins from complex biological samples like cell lysates. nih.govnih.govscripps.edu In a typical workflow, the AfBP is incubated with the cell lysate, allowing it to bind to its target proteins. The probe is then activated, often by light in the case of photoaffinity probes, to form a covalent bond with its target. nih.gov The tagged proteins are then enriched, for example, using streptavidin beads that bind to a biotin tag, and subsequently identified by mass spectrometry. nih.gov This method allows for the unbiased, proteome-wide identification of potential binding partners. nih.gov
Table 3: Key Components of an Affinity-Based Probe for this compound
| Component | Function | Example |
| Ligand | Binds to the target protein. | This compound |
| Reactive Group | Forms a covalent bond with the target upon activation. | Diazirine, Benzophenone |
| Reporter Tag | Enables detection and enrichment of the probe-target complex. | Biotin, Alkyne |
This table outlines the general components of an AfBP. The specific reactive group and reporter tag for a this compound probe would need to be determined through chemical synthesis and validation.
Photoaffinity labeling (PAL) is a specific and widely used type of affinity-based method for studying ligand-receptor interactions. nih.govcreative-biolabs.com It employs a photolabile group, such as a diazirine or a benzophenone, which upon irradiation with UV light, generates a highly reactive species (a carbene or a radical) that can form a covalent bond with nearby amino acid residues of the binding protein. beilstein-journals.orgwustl.edu
The process involves synthesizing a photoactivatable analog of this compound. creative-biolabs.com This probe is then incubated with its biological source (e.g., cells or a protein mixture). beilstein-journals.org After allowing time for the probe to bind to its target, the sample is irradiated with UV light, leading to the irreversible cross-linking of the probe to its binding partner(s). nih.gov The covalently labeled proteins can then be identified using mass spectrometry. nih.gov A key advantage of PAL is its ability to capture even transient or weak interactions, providing a snapshot of the direct binding events in a physiological context. creative-biolabs.com
Genetic screening approaches offer a powerful and complementary method to chemical proteomics for identifying drug targets. These methods perturb the expression of thousands of genes and assess how these perturbations affect the cellular response to a compound.
Table 4: Comparison of Genetic Screening Methods for Target ID
| Feature | CRISPR/Cas9 | siRNA |
| Mechanism | Gene knockout (permanent) | Gene knockdown (transient) |
| Target | DNA | mRNA |
| Common Format | Pooled or arrayed | Arrayed |
| Potential Off-Target Effects | Can occur, but generally considered highly specific | More prone to off-target effects |
| Typical Readout | Cell survival/proliferation | Various (viability, fluorescence, luminescence) |
Ligand-Receptor Interaction Studies (e.g., Photoaffinity Labeling)
Quantitative Analysis of this compound-Target Interactions
Quantitative analysis of the interactions between a compound and its molecular targets is crucial for determining its affinity, kinetics, and thermodynamics. These parameters help in understanding the potency and specificity of the compound.
Receptor binding assays are essential laboratory procedures used to measure the interaction of a ligand with its receptor. creative-bioarray.com Saturation binding experiments involve incubating a constant amount of receptor with varying concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's binding affinity (Kd). graphpad.comnih.gov Competition binding assays, on the other hand, measure the ability of an unlabeled compound, such as this compound, to compete with a labeled ligand for binding to a specific receptor, from which the inhibitory constant (Ki) can be determined. revvity.comgraphpad.com
As of the current available scientific literature, specific data from receptor binding assays, including saturation or competition binding studies conducted directly on this compound, are not publicly documented.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques that provide deep insights into the dynamics of molecular interactions.
Surface Plasmon Resonance (SPR) is an optical method that measures the real-time binding between a ligand (which would be immobilized on a sensor chip) and an analyte (like this compound) that flows over the surface. creative-biolabs.com This technique allows for the determination of kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd), which together define the binding affinity (KD). creative-biolabs.com
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. atascientific.com.au By titrating a ligand into a solution containing a biomolecule, ITC can simultaneously determine the binding affinity (Ka), binding stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. atascientific.com.aunih.gov
Currently, there are no publicly available research findings detailing the use of SPR or ITC to analyze the binding kinetics or thermodynamics of this compound with specific molecular targets.
Receptor Binding Assays (e.g., Saturation Binding, Competition Binding)
Enzymatic Activity Modulation by this compound
Investigating how a compound affects enzyme activity is key to understanding its mechanism of action. This can involve either inhibiting or activating the enzyme, which is quantified through kinetic studies and visualized through structural biology.
Kinetic studies are performed to understand how a compound alters the rate of an enzymatic reaction. These studies can reveal whether an inhibitor is competitive, non-competitive, or uncompetitive, and provide values such as the half-maximal inhibitory concentration (IC50). mit.eduucl.ac.uk
Preclinical research has demonstrated that this compound modulates the activity of key enzymes involved in the inflammatory response. In a study using lipopolysaccharide (LPS)-stimulated murine macrophage-like cells (Raw 264.7), this compound was found to consistently inhibit the production of nitric oxide (NO). thieme-connect.com This inhibition was dose-dependent, with a reported IC50 value of 14.1 μM. thieme-connect.com Further investigation using Western Blot analysis revealed that the reduction in NO was due to a decrease in the protein levels of inducible nitric oxide synthase (iNOS), a key enzyme in NO production during inflammation. thieme-connect.commdpi.com
| Enzyme/Product | Cell Line | Effect of this compound | IC50 Value | Source |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) / Nitric Oxide (NO) | Raw 264.7 Macrophages | Inhibition of production/expression | 14.1 μM | thieme-connect.com |
| Cyclooxygenase-2 (COX-2) | Raw 264.7 Macrophages | No effect on protein expression | N/A | thieme-connect.com |
Co-crystallization is a technique used to form a single crystalline solid containing two or more different molecules—in this case, an enzyme and an inhibitor like this compound. rcsb.org Determining the three-dimensional structure of this complex, typically through X-ray crystallography, provides atomic-level detail of the binding interaction. nih.govrcsb.org This structural information is invaluable for understanding the precise mechanism of inhibition and for guiding the rational design of more potent and selective derivatives.
There is currently no publicly available data on the co-crystallization of this compound with any enzyme, nor are there published crystal structures of this compound-enzyme complexes.
Enzyme Inhibition/Activation Kinetics and Mechanistic Studies
Elucidation of this compound's Impact on Intracellular Signaling Pathways
The demonstrated ability of this compound to modulate specific inflammatory mediators provides significant insight into its effects on intracellular signaling. The inhibition of iNOS protein expression and the consequent reduction of nitric oxide production directly interfere with inflammatory pathways activated by stimuli like lipopolysaccharide (LPS). thieme-connect.com Furthermore, this compound was shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner, with an IC50 value of 17.6 μM. thieme-connect.com
TNF-α is a primary pro-inflammatory cytokine that activates several major signaling cascades upon binding to its receptor. imrpress.com These pathways include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which in turn regulate the expression of numerous inflammatory genes, including iNOS and other cytokines. imrpress.com By inhibiting the production of TNF-α, this compound can interrupt these signaling loops, leading to a broader anti-inflammatory effect. The finding that the stereochemistry of this compound is crucial for its activity suggests a specific interaction with its molecular target(s), which is the initiating event for its downstream effects on these signaling pathways. thieme-connect.com
| Mediator | Cell Line | Effect of this compound | IC50 Value | Implied Signaling Pathway Impact | Source |
|---|---|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Raw 264.7 Macrophages | Inhibition of production | 17.6 μM | Inhibition of NF-κB and MAPK pathways | thieme-connect.comimrpress.com |
Measurement of Second Messengers and Protein Phosphorylation Events
Research into the specific second messengers and direct protein phosphorylation events modulated by this compound is still emerging. However, studies have investigated its effects on the downstream products of signaling cascades known to be regulated by second messengers. In one key study, this compound was examined for its effect on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in the lipopolysaccharide (LPS)-stimulated murine macrophage-like cell line, RAW 264.7. thieme-connect.com Both NO and TNF-α are critical mediators in inflammatory pathways, and their production is tightly regulated by complex signaling networks involving second messengers and protein phosphorylation cascades, such as the NF-κB and MAPK pathways. nih.govimrpress.com
The study found that this compound consistently inhibited the production of both NO and TNF-α in a dose-dependent manner. thieme-connect.com This inhibitory action suggests that this compound may interfere with intracellular signaling pathways that lead to the expression of the enzymes and cytokines responsible for their production. The specific upstream targets, such as protein kinases or the generation of second messengers like cAMP or inositol (B14025) triphosphate, remain to be elucidated. researchgate.netacs.org
Transcriptomic and Proteomic Analysis of this compound-Treated Cells (In Vitro Models)
Transcriptomic analyses, such as RNA-Seq and qRT-PCR, provide a comprehensive view of how a compound alters gene expression. unam.mxkoreascience.kr Currently, there are no published studies that have performed RNA-Seq or qRT-PCR analysis on cells treated with this compound to profile its impact on the transcriptome. This represents a significant gap in understanding the compound's full mechanism of action at the genetic level.
While comprehensive mass spectrometry-based proteomic studies on this compound have not been reported, research has focused on its effect on the expression of specific proteins involved in the inflammatory response using Western Blot analysis. thieme-connect.com In LPS-stimulated RAW 264.7 macrophages, treatment with this compound was shown to decrease the protein levels of inducible nitric oxide synthase (iNOS). thieme-connect.com This finding directly correlates with the observed reduction in nitric oxide production, as iNOS is the enzyme responsible for its synthesis in this context.
| Target Protein | Cell Model | Stimulant | Effect of this compound | Source |
|---|---|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | Decreased protein level | thieme-connect.com |
| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | LPS | No effect on protein level | thieme-connect.com |
RNA Sequencing (RNA-Seq) and Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling
Phenotypic Assays in Cell-Based Models (Excluding Clinical Outcomes)
The MTT assay is a common colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability. nih.gov this compound demonstrated potent, dose-dependent inhibition of NO and TNF-α production, with calculated IC50 values (the concentration required to inhibit 50% of the response) in the micromolar range. thieme-connect.com
| Phenotypic Endpoint | Cell Model | IC50 Value (µM) | Effect on Cell Viability | Source |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 14.1 | No effect | thieme-connect.comresearchgate.net |
| Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | 17.6 | No effect | thieme-connect.comresearchgate.net |
No studies utilizing BrdU (5-bromo-2'-deoxyuridine) incorporation or similar assays to specifically measure the effect of this compound on cell proliferation have been found in the reviewed literature.
Apoptosis and Cell Cycle Analysis using Flow Cytometry
No specific studies utilizing flow cytometry to analyze the effects of this compound on apoptosis or cell cycle progression have been identified in the available scientific literature. While extracts from Patrinia species have been noted to induce apoptosis and autophagy in some cancer cell lines, these findings have not been specifically attributed to this compound. researchgate.net
Cellular Migration and Invasion Assays
There is no available research data from cellular migration assays (such as wound healing or scratch assays) or invasion assays (such as transwell or Boyden chamber assays) to detail the effects of this compound on these cellular processes.
Autophagy and Stress Response Pathway Assessment
Specific assessments of this compound's impact on autophagy, indicated by markers like LC3-II conversion, or its role in modulating stress response pathways, such as the unfolded protein response (UPR), are not documented in the current body of scientific literature. A study on a dichloromethane (B109758) extract of Patrinia scabiosaefolia did show induction of autophagy, but the activity was not linked to any specific compound within the extract. researchgate.net
Advanced Analytical and Bioanalytical Methodologies for Patridoid Ii Research Applications
Quantitative Analysis of Patridoid II in Complex Research Matrices
The accurate quantification of this compound in complex biological and experimental samples is fundamental to understanding its pharmacokinetics, efficacy, and mechanism of action in non-clinical research. mdpi.comwiley.com The inherent complexity of these matrices, which include biological fluids, cell cultures, and fermentation products, necessitates the use of highly selective and sensitive analytical techniques. technologynetworks.comeurachem.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the benchmark for such quantitative analyses due to its superior specificity and sensitivity. resolian.comlcms.cz
Development and Validation of LC-MS/MS Methods for this compound Quantification in Biological Extracts (non-clinical)
The development of a robust LC-MS/MS method for this compound quantification involves a systematic optimization of chromatographic and mass spectrometric conditions. stanford.edu This process is followed by a thorough validation to ensure the reliability and accuracy of the data. ut.eenih.gov
Chromatographic Separation: The primary goal of the liquid chromatography step is to separate this compound from endogenous matrix components and other potential interferences. This is typically achieved using a reversed-phase column, such as a C18 column. nih.gov The mobile phase composition, usually a mixture of an aqueous solution (often containing a modifier like ammonium (B1175870) acetate) and organic solvents like methanol (B129727) or acetonitrile (B52724), is optimized to achieve a good peak shape and retention time for this compound. nih.gov An isocratic elution, where the mobile phase composition remains constant, or a gradient elution, where the composition changes over time, can be employed. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for quantification. resolian.com The analysis is typically performed in the multiple reaction monitoring (MRM) mode. lcms.cz In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to this compound, minimizing the chances of interference from other compounds in the matrix. nih.gov The use of an internal standard, a compound structurally similar to this compound, is crucial for accurate quantification as it compensates for variations during sample preparation and analysis. nih.gov
Method Validation: A comprehensive validation of the LC-MS/MS method is essential to demonstrate its suitability for its intended purpose. resolian.comstanford.edu Key validation parameters include:
Accuracy: The closeness of the measured concentration to the true concentration. resolian.com
Precision: The degree of agreement among multiple measurements of the same sample, expressed as the coefficient of variation (CV%). resolian.com
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range. resolian.com
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably and accurately measured. nih.gov
Recovery: The efficiency of the extraction process. stanford.edu
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions. stanford.edu
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Typical Condition/Value |
|---|---|
| Chromatography | |
| Column | Reversed-phase C18 (e.g., 100 x 2.0 mm, 3 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate (B1210297) in Water B: Methanol/Acetonitrile (50:50, v/v) |
| Flow Rate | 0.5 mL/min |
| Elution Mode | Isocratic |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- for this compound |
| Product Ion (Q3) | Specific fragment ion of this compound |
| Validation | |
| Linearity (r²) | >0.99 |
| Accuracy (RE%) | Within ±15% |
| Precision (CV%) | <15% |
Sample Preparation Strategies for Diverse Research Matrices (e.g., cell lysates, tissue homogenates, fermentation broths)
The goal of sample preparation is to extract this compound from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. chromatographyonline.com The choice of method depends on the specific matrix.
Cell Lysates: Cells are first harvested and washed with a buffer like phosphate-buffered saline (PBS). Lysis buffers, often containing detergents like Triton X-100 or RIPA buffer, are added to break open the cells. raybiotech.com Mechanical disruption methods such as sonication or freeze-thaw cycles can also be employed to ensure complete lysis. raybiotech.comelkbiotech.com After lysis, centrifugation is used to pellet cellular debris, and the resulting supernatant, containing this compound, is collected for further processing.
Tissue Homogenates: Tissues are first rinsed with PBS to remove excess blood. elkbiotech.comthermofisher.com They are then weighed and homogenized in a suitable buffer, often using a mechanical homogenizer. thermofisher.com To ensure complete cell disruption, techniques like freeze-thaw cycles can be performed. The homogenate is then centrifuged to remove tissue debris, and the supernatant is collected. thermofisher.com
Fermentation Broths: For the analysis of this compound in fermentation broths, sample preparation often involves centrifugation or filtration to remove microbial cells and other particulate matter. nih.gov This is followed by an extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate this compound from the complex media components.
Common extraction techniques used after initial sample clean-up include:
Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.gov
Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent, resulting in a cleaner and more concentrated sample.
Metabolomic Profiling in this compound Research
Untargeted and Targeted Metabolomics Approaches to Identify Metabolic Perturbations
Metabolomics studies can be broadly categorized into untargeted and targeted approaches. metabolon.comfrontiersin.org
Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a sample without pre-selection. metabolomicscentre.canih.gov It is a hypothesis-generating approach that can reveal unexpected metabolic changes induced by this compound. metabolomicscentre.ca High-resolution mass spectrometry coupled with liquid chromatography is a common analytical platform for untargeted metabolomics. frontiersin.org
Targeted Metabolomics: This approach focuses on the precise and accurate quantification of a predefined set of metabolites, often those belonging to specific metabolic pathways of interest. metabolomicscentre.canih.gov Targeted metabolomics is a hypothesis-driven approach used to validate findings from untargeted studies or to investigate specific metabolic pathways that are thought to be affected by this compound. novogene.com
The combination of both approaches can be powerful; untargeted metabolomics can identify pathways perturbed by this compound, and targeted metabolomics can then be used to accurately quantify the changes in key metabolites within those pathways. frontiersin.org
Data Processing, Statistical Analysis, and Pathway Mapping in Metabolomics
Metabolomics experiments generate large and complex datasets that require sophisticated data processing and statistical analysis. nih.govyoutube.com
Data Processing: The raw data from the mass spectrometer needs to be processed to detect peaks, align them across different samples, and normalize the data to account for analytical variability. uab.edu Software packages like XCMS and MetaboAnalyst are commonly used for this purpose. youtube.com
Statistical Analysis: A variety of statistical methods are used to identify metabolites that are significantly altered by this compound treatment. metaboanalyst.ca These can include univariate methods like t-tests and ANOVA, as well as multivariate methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). metaboanalyst.cagithub.io These multivariate techniques are particularly useful for identifying patterns and separating different experimental groups. github.io
Pathway Mapping: Once significant metabolites are identified, they are mapped onto known metabolic pathways to understand the biological context of the observed changes. sri.compitt.edu Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and PathBank are used for this purpose. pitt.edupathbank.org This analysis can reveal which metabolic pathways are most affected by this compound, providing valuable clues about its mechanism of action. nih.gov
Imaging Mass Spectrometry for Spatial Distribution of this compound in Research Samples
Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including drugs and metabolites, directly in tissue sections without the need for labeling. nih.govyoutube.com This can provide crucial information on where this compound accumulates within a tissue and how it affects the local metabolic environment.
In a typical IMS experiment, a thin tissue section is mounted on a conductive slide and coated with a matrix that facilitates the ionization of molecules. nih.gov A laser is then rastered across the tissue surface, and a mass spectrum is acquired at each x, y coordinate. nih.gov The resulting data can be used to generate ion-density maps that show the distribution of this compound and other metabolites throughout the tissue. nih.gov
Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for IMS. nih.gov Advances in IMS technology, such as MALDI-2, offer increased sensitivity and resolution, allowing for more detailed spatial analysis. news-medical.net On-tissue tandem MS (MS/MS) can be used to confirm the identity of detected molecules and differentiate between isobaric species. lcms.cz The ability to correlate the distribution of this compound with changes in the spatial patterns of endogenous metabolites can provide a deeper understanding of its localized effects within a tissue. lcms.cz
MALDI-MS Imaging for Molecular Localization in Tissue Sections
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has become a powerful tool for visualizing the spatial distribution of a wide range of molecules, from small metabolites to large proteins, directly in tissue sections. nih.gov This technique offers the advantage of providing molecular information while preserving the spatial context of the analytes within the tissue architecture. nih.govnih.gov
In the context of plant biology, MALDI-MSI has been successfully employed to map the distribution of various secondary metabolites, including iridoid glycosides. nih.govplos.org For instance, studies on various plant species have used MALDI-MSI to localize cyanogenic glycosides within floral tissues, revealing highly specific distribution patterns that suggest adaptive functions. plos.org The technique has also been used to visualize the distribution of alkaloids and other metabolites in medicinal plants, helping to optimize extraction methods and understand their physiological roles. nih.govnih.gov
The general workflow for MALDI-MSI involves sectioning the plant tissue, coating it with a matrix that facilitates the absorption of laser energy, and then irradiating the sample with a laser. nih.govresearchgate.net This process desorbs and ionizes the analytes, which are then detected by the mass spectrometer. The resulting data can be used to generate ion images that map the distribution of specific molecules across the tissue section. researchgate.net
Key considerations for successful MALDI-MSI analysis of plant tissues include:
Sample Preparation: Proper preparation of tissue sections is crucial to maintain their morphology and the integrity of the target molecules. nih.govresearchgate.net
Matrix Selection: The choice of matrix is critical as it directly influences the ionization efficiency of the analytes. nih.gov
Spatial Resolution: The level of detail in the resulting images is determined by the spatial resolution of the instrument, which has seen significant improvements in recent years. researchgate.net
While there are no specific published MALDI-MSI studies focusing exclusively on this compound, the successful application of this technique to other iridoid glycosides demonstrates its potential for localizing this compound within the tissues of Patrinia species. plos.org Such studies could provide valuable information about its site of synthesis, storage, and transport.
Desorption Electrospray Ionization (DESI) Imaging for Surface Analysis
Desorption Electrospray Ionization (DESI) is another powerful mass spectrometry imaging technique that allows for the direct analysis of molecules on a surface under ambient conditions. nih.govgeomar.de Unlike MALDI, DESI does not typically require the application of a matrix, which can simplify sample preparation. nih.govfrontiersin.org The technique works by directing a spray of charged solvent droplets onto the sample surface, which desorbs and ionizes analytes for mass analysis. geomar.deresearchgate.net
DESI-MSI has been widely applied in natural product research for the spatial mapping of metabolites in various biological samples, including plants. nih.govresearchgate.net It has proven effective in visualizing the distribution of alkaloids, flavonoids, and other compounds in their native tissue environments. frontiersin.orgresearchgate.net The rapid and minimally destructive nature of DESI allows for the analysis of fresh or even living plant tissues, providing a dynamic view of metabolic processes. nih.gov
The advantages of DESI-MSI in plant analysis include:
Ambient Conditions: Analysis is performed in the open air, which is less harsh on the sample compared to the vacuum conditions of MALDI. nih.gov
Minimal Sample Preparation: Often, only sectioning of the plant material is required. frontiersin.org
Versatility: It can be applied to a wide range of natural products and biological systems. nih.govgeomar.de
As with MALDI-MSI, specific DESI-MSI studies on this compound are not yet available. However, its successful use in mapping other plant metabolites suggests it would be a valuable tool for investigating the surface distribution of this compound in Patrinia plants. frontiersin.orgresearchgate.net This could be particularly useful for understanding its role in plant defense or other surface-related interactions.
Isotope Tracing and Flux Analysis for this compound Metabolites
Isotope tracing is a fundamental technique used to elucidate biosynthetic pathways and metabolic fluxes. By feeding organisms with precursors labeled with stable or radioactive isotopes (e.g., ¹³C or ¹⁴C), researchers can track the incorporation of these labels into downstream metabolites. This provides direct evidence for metabolic routes and the interconversion of compounds.
In the field of iridoid biosynthesis, isotope labeling studies have been instrumental. For example, ¹⁴C-labeling experiments were used to clarify the metabolic sequence of several iridoid glycosides. nih.gov Such studies have helped to establish the biosynthetic relationships between key iridoids. nih.gov
Metabolic flux analysis, often coupled with isotope tracing, provides quantitative information about the rates of metabolic reactions. This approach can reveal how metabolic pathways are regulated and how they respond to genetic or environmental changes.
While specific isotope tracing studies on the biosynthesis of this compound have not been reported, the general principles have been applied to the broader class of iridoids. nih.gov Future research could utilize these techniques to:
Identify the direct precursors of this compound.
Determine the key enzymatic steps in its formation.
Quantify the metabolic flux through the this compound biosynthetic pathway.
Computational and Theoretical Investigations of Patridoid Ii
Molecular Docking and Dynamics Simulations for Patridoid II-Target Interactions
Molecular docking and dynamics simulations are instrumental in predicting and analyzing how a ligand such as this compound might bind to a biological target and the stability of the resulting complex. Given that this compound has demonstrated inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages, logical targets for these simulations include key enzymes and receptors in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and proteins of the TNF-α signaling cascade. researchgate.netkoreascience.kr
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. core.ac.uk This can be approached through two main strategies:
Structure-Based Docking: This is the most common approach when the three-dimensional structure of the target protein is known. For this compound, this would involve docking the compound into the crystal structure of a relevant inflammatory target, such as iNOS. For instance, studies on other anti-inflammatory iridoids have successfully used this method to dock compounds into the active site of iNOS, revealing key interactions with amino acid residues. researchgate.net The process involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand structure, followed by a search algorithm that explores possible binding poses, which are then scored to identify the most likely interaction. nih.govmdpi.com
Ligand-Based Docking: This strategy is employed when the structure of the target receptor is unknown, but a set of molecules known to bind to it is available. It relies on the principle that molecules with similar structures or properties are likely to have similar biological activities. A pharmacophore model can be generated from the known active ligands, defining the essential steric and electronic features required for binding. This model is then used as a template to screen for new potential ligands like this compound.
Docking studies on other iridoids targeting inflammatory pathways have revealed specific binding interactions. For example, molecular docking analysis of Cornel Iridoid Glycosides showed good binding affinities with key proteins in the NF-κB signaling pathway, including TLR4 and MyD88. nih.gov Similarly, other studies have used docking to predict interactions between iridoids and enzymes like cyclooxygenase-1 (COX-1) and COX-2. neliti.comresearchgate.net These precedents suggest that docking this compound against targets like iNOS, COX, and TLR4 could yield valuable insights into its anti-inflammatory mechanism.
| Iridoid/Analogue | Target Protein | Docking Finding/Purpose | Reference |
|---|---|---|---|
| Cornel Iridoid Glycosides | TLR4, MyD88, TRAF6 | Demonstrated good binding affinities, suggesting inhibition of the NF-κB pathway. | nih.gov |
| Iridoids from Patrinia heterophylla | iNOS | Active compounds showed excellent docking scores (<−7.0 kcal/mol), supporting their anti-inflammatory activity. | researchgate.net |
| Iridoids from Jasminum grandiflorum | COX-1, COX-2, mPGES-1 | Predicted high anti-inflammatory properties based on low binding energy and high docking scores. | neliti.com |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and conformational changes over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the complex in a simulated physiological environment. mdpi.comthesciencein.org
All-Atom (AA) Simulations: In this approach, every atom in the system, including the protein, ligand, and surrounding solvent, is explicitly represented. AA simulations provide a highly detailed view of the conformational sampling of this compound and its interactions within the binding site of a target. mdpi.com They are used to validate docking poses, calculate binding free energies, and analyze the network of hydrogen bonds and hydrophobic interactions that stabilize the complex over time. mdpi.comnih.govphyschemres.org
Coarse-Grained (CG) Simulations: For larger systems or longer simulation times, coarse-grained models are often used. In CG simulations, groups of atoms are represented as single "beads," reducing the computational cost. thesciencein.org This allows for the exploration of larger-scale conformational changes, such as domain movements in a protein upon ligand binding, which might be too slow to observe with all-atom simulations.
For this compound, MD simulations would typically follow molecular docking to refine and validate the predicted binding mode. The stability of the this compound-target complex would be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation period. mdpi.comnih.gov
Ligand-Based and Structure-Based Docking Strategies
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A robust QSAR model can predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. igi-global.com
The foundation of a QSAR model is the conversion of chemical structures into numerical descriptors. These descriptors quantify various physicochemical and structural properties of the molecules. For a series of this compound analogues, these could include:
Constitutional Descriptors: Molecular weight, number of specific atom types, number of rings.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Geometrical (3D) Descriptors: Molecular surface area, volume, and shape indices.
Physicochemical Descriptors: LogP (hydrophobicity), molar refractivity.
Electronic Descriptors: Derived from quantum chemical calculations, such as dipole moment, HOMO/LUMO energies, and partial charges on atoms. cyberleninka.rumdpi.com
Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being modeled. This is often achieved using statistical methods or algorithms, such as the genetic algorithm, to avoid overfitting and create a robust model. cyberleninka.ruresearchgate.net
With a selected set of descriptors, a mathematical model is developed to correlate them with the biological activity (e.g., anti-inflammatory IC₅₀ values) of the this compound analogues. Multiple Linear Regression (MLR) is a common method used for this purpose. nih.govcyberleninka.ru
The predictive power of the developed QSAR model must be rigorously validated. nih.gov Key validation steps include:
Internal Validation: Often performed using a leave-one-out cross-validation (Q²) technique, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound.
External Validation: The model is used to predict the activity of a separate "test set" of compounds that were not used in the model's development. The predictive R² (R²_pred) is a measure of how well the model performs on this external set. hakon-art.com
While specific QSAR studies on this compound analogues are not prominent, research on other iridoids has demonstrated the utility of this approach. For example, a QSAR analysis of iridoids for hepatoprotective activity successfully developed a predictive model using quantum-chemical descriptors. cyberleninka.ru Similar strategies could be applied to a series of this compound analogues to understand the structural requirements for anti-inflammatory activity.
Descriptor Generation and Selection for QSAR Models
Quantum Chemical Calculations for this compound Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. thesciencein.orgfrontiersin.org Such calculations have been essential in the structural elucidation of new iridoids by comparing calculated and experimental spectroscopic data, such as Electronic Circular Dichroism (ECD). researchgate.netnih.gov
For this compound, DFT calculations can provide deep insights into its intrinsic chemical nature. Common levels of theory used for iridoids include B3LYP with a basis set like 6-31G(d,p). researchgate.netnih.gov Key properties that can be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govfrontiersin.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with biological targets or other molecules. frontiersin.org
Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors can be calculated to quantify reactivity, such as chemical hardness, chemical potential, and electrophilicity index. researchgate.netrsc.org
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. researchgate.netnih.gov
By applying these quantum chemical methods, researchers can build a comprehensive profile of this compound's electronic characteristics, helping to explain its observed biological activities and predict its potential reactivity in different chemical environments. nih.gov
| Calculated Property | Significance for this compound | Typical Method |
|---|---|---|
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical stability. | DFT (e.g., B3LYP/6-31G(d,p)) |
| Molecular Electrostatic Potential (MEP) | Identifies sites for nucleophilic and electrophilic attack, predicting interaction points. | DFT |
| Global Reactivity Descriptors | Quantifies overall reactivity, stability, and electrophilicity. | Calculated from HOMO/LUMO energies |
| ECD Spectra | Helps determine the absolute stereochemistry of the molecule. | Time-Dependent DFT (TDDFT) |
Ab Initio and Density Functional Theory (DFT) Calculations for Energetics and Electronic Structure
Ab initio and Density Functional Theory (DFT) have become indispensable tools in computational chemistry for investigating the electronic structure and energetics of molecules like this compound. ukm.mywikipedia.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT provides a computationally efficient framework for studying many-electron systems. ukm.myresearchgate.net
These computational approaches allow for the detailed examination of the geometric and electronic properties of this compound. By solving the Schrödinger equation (in the case of ab initio methods) or the Kohn-Sham equations (for DFT), researchers can obtain the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. ukm.mymdpi.com This provides insights into bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations yield crucial information about the molecule's electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. scirp.org A smaller gap generally suggests that the molecule is more reactive. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). scirp.org
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods, particularly DFT, are powerful tools for predicting various spectroscopic parameters of molecules like this compound. mpg.de These predictions are invaluable for interpreting experimental spectra and can guide the identification and characterization of the compound. Theoretical calculations can provide insights into vibrational frequencies (infrared and Raman spectra), which correspond to the different vibrational modes of the molecule. wu.ac.th Additionally, electronic transitions can be predicted, which helps in understanding the UV-Vis absorption spectrum.
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer a quantitative measure of the chemical reactivity of this compound. researchgate.netresearchgate.net These descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Electronegativity (χ): The tendency of the molecule to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. scirp.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. scirp.org
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net
Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. wu.ac.thrsc.org This information is crucial for understanding the regioselectivity of its chemical reactions.
Table 1: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index | ω = χ2 / (2η) | Propensity to accept electrons. |
This table is generated based on established principles of conceptual DFT and does not represent specific calculated values for this compound.
In Silico ADME Prediction and Molecular Property Calculations (Research Focus)
In silico (computer-based) methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govresearchgate.netsciensage.info These predictions help in prioritizing compounds for further experimental testing. sciensage.info
Prediction of Solubility and Permeability (for in vitro assay design, not clinical)
Aqueous solubility and membrane permeability are critical determinants of a compound's oral bioavailability. nih.gov In silico models can predict these properties based on the molecular structure of this compound.
Solubility: The predicted aqueous solubility (LogS) indicates how well the compound dissolves in water. uq.edu.au This is a crucial factor for its absorption from the gastrointestinal tract. umd.edu
Permeability: Intestinal permeability is often predicted using models based on Caco-2 cell permeability assays. uq.edu.au The predicted apparent permeability coefficient (log Papp) gives an indication of how well the compound can pass through the intestinal epithelial cell layer. uq.edu.au There is often an interplay between solubility and permeability that needs to be considered in formulation design. nih.govmdpi.com
Table 2: Predicted ADME Properties for a Hypothetical Compound with this compound-like Features
| Property | Predicted Value | Interpretation for Assay Design |
| Water Solubility (logS) | -3.5 | Moderately to poorly soluble. May require solubilizing agents in in vitro assays. |
| Caco-2 Permeability (logPapp) | > 0.9 | High permeability predicted. Suggests good potential for passive diffusion across cell membranes in assays. |
Note: These are hypothetical values for illustrative purposes, as specific in silico ADME predictions for this compound are not publicly available.
Lipophilicity (logP/logD) and Other Physico-Chemical Descriptors
Lipophilicity is a key physicochemical property that influences a compound's absorption, distribution, and ability to cross biological membranes. acdlabs.comenamine.netwiley-vch.de
logP (Partition Coefficient): This value represents the ratio of the concentration of a compound in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. acdlabs.comgitlab.io It is a measure of the lipophilicity of the neutral form of the molecule. acdlabs.com
logD (Distribution Coefficient): For ionizable compounds, logD is a more relevant descriptor as it takes into account the pH of the aqueous phase and represents the lipophilicity of all species (ionized and non-ionized) at that pH. enamine.netacdlabs.comgitlab.io
Other important physicochemical descriptors that can be calculated in silico include:
Molecular Weight (MW): The mass of the molecule.
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule, which correlates with hydrogen bonding capacity and membrane permeability.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and interactions with biological targets.
These descriptors are often used in the context of rules like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. acdlabs.com
Table 3: Key Physicochemical Descriptors and their Relevance
| Descriptor | Relevance in Preclinical Research |
| logP/logD | Influences membrane permeability, protein binding, and solubility. |
| Molecular Weight | Affects diffusion and overall size-related properties. |
| TPSA | Correlates with passive molecular transport through membranes. |
| H-Bond Donors/Acceptors | Impacts solubility and the formation of intermolecular interactions. |
This table outlines the general importance of these descriptors.
Virtual Screening and De Novo Design of this compound Derivatives
Computational techniques like virtual screening and de novo design are powerful strategies for discovering and optimizing new bioactive compounds based on a starting structure like this compound. europa.eumdpi.comfrontiersin.orgnih.gov
Pharmacophore Modeling and Ligand-Based Virtual Screening
Ligand-based virtual screening is employed when the three-dimensional structure of the biological target is unknown, but a set of active molecules has been identified. nih.govpharmacophorejournal.com A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. ugm.ac.idmdpi.commdpi.com
Starting with the structure of this compound, a pharmacophore model could be developed. This model would then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore. nih.gov The identified "hits" would be expected to have a similar biological activity profile and could represent novel chemical scaffolds. This approach allows for the efficient exploration of chemical space to find new derivatives with potentially improved properties. pharmacophorejournal.com
Table 4: Common Pharmacophore Features
| Feature | Description |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. |
| Positive/Negative Ionizable | A group that can carry a positive or negative charge at physiological pH. |
This table lists common features used in pharmacophore modeling.
Future Perspectives and Emerging Directions in Patridoid Ii Research
Integration of Artificial Intelligence and Machine Learning in Patridoid II Discovery and Optimization
For a compound like this compound, which has shown inhibitory effects on nitric oxide and TNF-α production, AI and ML can be applied in several key areas:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate the molecular targets of this compound. nih.gov This can provide a deeper understanding of its mechanism of action and suggest further therapeutic applications.
Virtual Screening and Lead Optimization: Machine learning models can be trained on existing data to predict the biological activity and physicochemical properties of this compound analogs. gubra.dknih.gov This allows for the rapid virtual screening of large compound libraries to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. gubra.dk For instance, AI-driven platforms can facilitate de novo design of new molecules with desired properties. gubra.dk
Predictive Modeling: AI can be used to build predictive models for the efficacy and potential toxicity of this compound and its derivatives, reducing the reliance on extensive and costly preclinical testing. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by AI, can further aid in identifying promising drug candidates. nih.gov
Development of Advanced Biosensors and Detection Systems for this compound
Advanced biosensors offer a promising avenue for the rapid, sensitive, and specific detection and quantification of this compound in various samples. frontiersin.orgnih.gov These analytical devices combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.gov For this compound, this could have applications in quality control of herbal preparations, pharmacokinetic studies, and environmental monitoring.
Several types of biosensors could be developed for this compound detection:
Electrochemical Biosensors: These biosensors measure changes in electrical signals (such as current or potential) that occur upon the interaction of this compound with a biorecognition element immobilized on an electrode surface. frontiersin.orgnih.gov They are known for their high sensitivity, portability, and potential for real-time analysis. nih.govmdpi.com
Optical Biosensors: These devices utilize light to detect the binding of this compound to a biorecognition element. frontiersin.org Techniques like fluorescence and surface plasmon resonance can be employed to generate a measurable signal. mdpi.com
Nanomaterial-Based Biosensors: The integration of nanomaterials, such as gold nanoparticles or carbon nanotubes, can significantly enhance the sensitivity and performance of biosensors. frontiersin.orgnih.gov For instance, a nano-biosensor was developed for the highly sensitive detection of Shigella species using DNA probes. nih.gov
The development of such biosensors would require the identification or generation of specific biorecognition elements for this compound, such as antibodies, aptamers, or molecularly imprinted polymers. frontiersin.orgmdpi.com These advanced detection systems could provide valuable tools for both research and potential future clinical applications of this compound.
Potential for Chemoenzymatic and Synthetic Biology Approaches to this compound Production
The production of complex natural products like this compound can be challenging and economically unviable through total chemical synthesis or extraction from natural sources alone. Chemoenzymatic synthesis and synthetic biology offer powerful alternative strategies for efficient and sustainable production. unimi.itrsc.org
Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. genome.govadlittle.com This field has the potential to engineer microorganisms to produce this compound through the introduction of the relevant biosynthetic pathways. rsc.org By assembling the genes responsible for the biosynthesis of the iridoid core and subsequent modifying enzymes in a suitable host organism like yeast or bacteria, it may be possible to achieve scalable and cost-effective production of this compound. mit.edu This approach has been successfully used for the production of various high-value chemicals, including pharmaceuticals and biofuels. genome.govmit.edu
The application of these technologies could not only provide a sustainable source of this compound for further research and development but also enable the creation of novel analogs through the combination of different enzymes and synthetic precursors. umich.edu
Advanced Chemical Biology Tools for Probing this compound Mechanisms
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Advanced chemical biology tools provide the means to investigate these mechanisms at a molecular level within living systems. epfl.chcrick.ac.uk
Chemical biology utilizes small molecules to study and manipulate biological processes. sigmaaldrich.com For this compound, this could involve:
Design and Synthesis of Chemical Probes: this compound can be chemically modified to incorporate reporter tags, such as fluorescent dyes or affinity labels. nih.gov These probes can be used to visualize the subcellular localization of this compound and to identify its direct binding partners within the cell.
Target-Centric and Phenotype-Centric Approaches: A target-centric approach would focus on developing chemical tools to directly modulate the function of a specific protein or pathway that is hypothesized to be the target of this compound. crick.ac.uk Conversely, a phenotype-centric approach would use this compound or its derivatives to explore the molecular drivers of a particular cellular response, such as the inhibition of inflammatory pathways. crick.ac.uk
Proteomics and Metabolomics: Advanced analytical techniques like mass spectrometry-based proteomics can be used to identify changes in protein expression or post-translational modifications in response to this compound treatment. epfl.ch This can provide a global view of the cellular pathways affected by the compound.
By employing these chemical biology strategies, researchers can gain a deeper understanding of the structure-activity relationships of this compound, identify its direct molecular targets, and elucidate the downstream signaling pathways it modulates. epfl.chcrick.ac.uk
Open Questions and Unexplored Research Avenues for this compound
Despite the initial promising findings on the anti-inflammatory properties of this compound, numerous questions remain unanswered, and several research avenues are yet to be explored. researchgate.netimrpress.com Addressing these will be critical for fully understanding its therapeutic potential.
Key Open Questions:
What are the direct molecular targets of this compound? While it is known to inhibit nitric oxide and TNF-α production, the specific proteins it interacts with to achieve this effect are unknown. imrpress.comunam.mxscribd.com Identifying these targets is a crucial next step.
What is the complete pharmacological profile of this compound? Beyond its anti-inflammatory effects, its activity on other biological pathways and potential off-target effects need to be systematically investigated. researchgate.net
What are the structure-activity relationships for the anti-inflammatory effects of this compound? A systematic medicinal chemistry effort to synthesize and test analogs of this compound would help to identify the key structural features required for its activity and could lead to the development of more potent and selective compounds.
What is the in vivo efficacy and safety profile of this compound? While in vitro studies have shown promise, its effects in animal models of inflammatory diseases need to be thoroughly evaluated. researchgate.net
Unexplored Research Avenues:
Investigation of other potential therapeutic applications: Given its anti-inflammatory properties, this compound could be investigated for its potential in treating a wider range of inflammatory conditions, including autoimmune diseases and neuroinflammation. The role of inflammation in cancer also suggests a potential, though unexplored, avenue for investigation. researchgate.net
Exploration of its effects on other inflammatory mediators: The impact of this compound on a broader range of cytokines, chemokines, and other pro-inflammatory molecules should be investigated to gain a more comprehensive understanding of its immunomodulatory effects.
Development of novel delivery systems: Research into formulating this compound into advanced drug delivery systems could improve its bioavailability, stability, and targeted delivery to sites of inflammation.
Synergistic studies with other compounds: Investigating the potential synergistic effects of this compound with other anti-inflammatory drugs could lead to the development of more effective combination therapies.
Future research focused on these open questions and unexplored avenues will be essential to unlock the full therapeutic potential of this compound. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
